molecular formula C4H5N3OS B058295 2-Aminothiazole-4-carboxamide CAS No. 118452-02-1

2-Aminothiazole-4-carboxamide

Cat. No.: B058295
CAS No.: 118452-02-1
M. Wt: 143.17 g/mol
InChI Key: YSNYFPFEBBRSHS-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carboxamide is a high-value heterocyclic building block and emerging pharmacophore in medicinal chemistry and drug discovery research. This compound features a 2-aminothiazole core, a privileged structure in pharmaceuticals known for its versatile biological activities and presence in several approved drugs. Key Research Applications and Value: Enhancer of Premature Termination Codon (PTC) Readthrough: This is a primary research application for this compound derivatives. Specific analogs, particularly those incorporating a 4-indazole motif and a hydrophobic aryl substituent, have been identified as potent enhancers of aminoglycoside-induced PTC readthrough. They significantly boost the efficiency of antibiotics like G418 in promoting readthrough, which can restore the production of full-length functional proteins from genes containing nonsense mutations. This mechanism is a promising therapeutic strategy for treating numerous rare genetic diseases and cancers caused by nonsense mutations . Scaffold for Anticancer Agent Development: The 2-aminothiazole scaffold is a fundamental component in clinically applied anticancer drugs (e.g., Dasatinib) and numerous investigational compounds. It is a versatile template for designing inhibitors against various therapeutic targets, including Checkpoint Kinase 1 (CHK1). Structure-based design of this compound analogs has yielded potent and selective CHK1 inhibitors with significant anti-proliferative activity . Broad-Spectrum Biological Activity: Beyond oncology and genetic diseases, the 2-aminothiazole core is extensively explored for developing antimicrobial, antifungal, and anti-inflammatory agents. Its ability to fine-tune both pharmacodynamic and pharmacokinetic properties makes it a valuable structure in lead optimization . Chemical Specifications: CAS Number: 118452-02-1 Molecular Formula: C4H5N3OS Molecular Weight: 143.17 g/mol Handling and Storage: For prolonged stability, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNYFPFEBBRSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292719
Record name 2-aminothiazole-4-carboxamide
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Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118452-02-1
Record name 2-aminothiazole-4-carboxamide
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Record name 2-amino-1,3-thiazole-4-carboxamide
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Foundational & Exploratory

2-Aminothiazole-4-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminothiazole-4-carboxamide: Chemical Properties and Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][4][5] This technical guide focuses on this compound, a key derivative, providing a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 2-aminothiazole-4-carboxylic acid, the parent compound to the carboxamide, are summarized below. These properties are crucial for understanding the reactivity, solubility, and handling of its derivatives.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂SPubChem CID 1501882[6]
Molecular Weight 144.15 g/mol PubChem CID 1501882[6]
Melting Point 171-181 °CChemicalBook[7]
IUPAC Name 2-amino-1,3-thiazole-4-carboxylic acidPubChem CID 1501882[6]
Canonical SMILES C1=C(N=C(S1)N)C(=O)OPubChem CID 1501882[6]

Synthesis and Reactivity

The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method allows for the creation of a wide range of substituted thiazoles. The general workflow involves the condensation of an α-haloketone with a thiourea derivative.[8] For this compound and its ester precursors, the synthesis typically starts with an α-halo-γ-oxoalkanoate.

G General Synthesis Workflow for this compound Derivatives A α-Halo-γ-oxoalkanoate (e.g., Ethyl bromopyruvate) C Hantzsch Thiazole Synthesis (Condensation Reaction) A->C B Thiourea B->C D Ethyl 2-aminothiazole-4-carboxylate C->D Cyclization E Amidation Reaction (e.g., with NH₃ or Weinreb amide formation followed by Grignard) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is characterized by its principal functional groups: the 2-amino group and the 4-carboxamide group. The exocyclic amino group is nucleophilic and can readily undergo reactions such as acylation or Schiff base formation.[4] The thiazole ring itself is relatively aromatic and stable, but the C-5 position can be susceptible to electrophilic substitution. The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and modification of these compounds. Below is a representative protocol for the synthesis of a this compound derivative, adapted from published literature.[8]

Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

  • Step 1: Synthesis of the Carboxylic Acid Intermediate.

    • Commercially available ethyl 2-aminothiazole-4-carboxylate is hydrolyzed to 2-aminothiazole-4-carboxylic acid. This is typically achieved by refluxing the ester with a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[9]

  • Step 2: Weinreb Amide Formation.

    • To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM), a coupling agent (e.g., EDC.HCl, PyBOP), N,O-Dimethylhydroxylamine hydrochloride, and a non-nucleophilic base (e.g., DIPEA) are added.[8]

    • The reaction mixture is stirred at room temperature for several hours (typically 16h) to form the Weinreb amide.

    • The product is then isolated through aqueous workup and extraction with an organic solvent.

  • Step 3: Conversion to Carboxamide.

    • The purified Weinreb amide is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78°C).

    • An appropriate nucleophile (e.g., ammonia or a primary/secondary amine) is added to the solution.

    • The reaction is allowed to warm to room temperature and stirred for a few hours.

    • The final carboxamide product is purified using standard techniques such as recrystallization or column chromatography.[8]

Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]

Biological Activity and Signaling Pathways

Derivatives of this compound are prominent in drug discovery due to their potent antimicrobial properties. They have been extensively investigated as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.

Antitubercular Activity: Several studies have identified 2-aminothiazole-4-carboxylate derivatives as potent inhibitors of Mycobacterium tuberculosis.[8][9] One key target is the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[9] Inhibition of this enzyme disrupts the formation of the unique mycolic acids that are crucial components of the mycobacterial cell wall.

Antimicrobial and Antifungal Activity: Other derivatives have shown significant activity against multidrug-resistant bacterial strains and various fungi.[4][5] The proposed mechanism for some of these compounds is the inhibition of uridine diphosphate-N-acetylmuramate/l-alanine ligase (MurC), an enzyme involved in the early stages of peptidoglycan synthesis, which is essential for the bacterial cell wall.[4]

G Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_0 Bacterial Cell UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB MurC MurC Ligase UDP_NAM->MurC L_Ala L-Alanine L_Ala->MurC Peptidoglycan Peptidoglycan Synthesis MurC->Peptidoglycan UDP-NAM-L-Ala CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Inhibitor This compound Derivative Inhibitor->MurC Inhibition

Caption: Inhibition of MurC ligase by a 2-aminothiazole derivative disrupts peptidoglycan synthesis.

Conclusion

This compound and its related derivatives represent a privileged scaffold in the development of new therapeutic agents. Their versatile synthesis, coupled with their significant biological activity against critical microbial targets, ensures their continued importance in medicinal chemistry. This guide provides a foundational understanding of their chemical properties and experimental considerations, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.

References

Elucidation of the Chemical Structure of 2-Aminothiazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-aminothiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, namely 2-aminothiazole-4-carboxylic acid and its esters, to provide a robust and scientifically grounded structural characterization.

Chemical Identity and Properties

This compound is a derivative of the versatile 2-aminothiazole scaffold, which is a key pharmacophore in numerous clinically approved drugs.[1] Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 2-amino-1,3-thiazole-4-carboxamide[2]
CAS Number 118452-02-1[2]
Molecular Formula C₄H₅N₃OS[2]
Molecular Weight 143.16 g/mol [2]
Canonical SMILES C1=C(SC(=N1)N)C(=O)N[2]

Predicted Spectroscopic Data for Structural Verification

The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of experimental data from structurally similar compounds reported in the literature.[1][3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the thiazole ring and the protons of the amino and carboxamide groups.

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.8Singlet1HH-5 (thiazole ring)
~7.2 - 7.5Broad Singlet2H-NH₂ (amino group)
~7.0 - 7.4Broad Singlet2H-CONH₂ (carboxamide)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Assignment
~168 - 172C=O (carboxamide)
~165 - 169C-2 (amino-substituted)
~140 - 145C-4 (carboxamide-substituted)
~110 - 115C-5
Mass Spectrometry (Predicted)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

TechniquePredicted [M+H]⁺ (m/z)
Electrospray Ionization (ESI-MS)144.02

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to confirm the structure of this compound.

Synthesis of this compound

A common route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This can be adapted for the target molecule.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_final_product Final Product Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_2_aminothiazole_4_carboxylate Ethyl 2-aminothiazole-4-carboxylate Ethyl_bromopyruvate->Ethyl_2_aminothiazole_4_carboxylate + Thiourea (Hantzsch Synthesis) Thiourea Thiourea 2_Aminothiazole_4_carboxamide This compound Ethyl_2_aminothiazole_4_carboxylate->2_Aminothiazole_4_carboxamide Ammonolysis (e.g., NH₃ in MeOH)

Fig. 1: Synthetic pathway for this compound.

Protocol:

  • Synthesis of Ethyl 2-aminothiazole-4-carboxylate: Ethyl bromopyruvate and thiourea are refluxed in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. The product is isolated by filtration and purified by recrystallization.

  • Ammonolysis: The resulting ester is then treated with a solution of ammonia in methanol under pressure and heat to convert the ester to the corresponding carboxamide. The product is isolated by evaporation of the solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules.

G Sample_Preparation Dissolve sample in DMSO-d₆ Acquisition Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra Sample_Preparation->Acquisition Processing Process data (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Correlate signals to determine connectivity and assign resonances Processing->Analysis

Fig. 2: General workflow for NMR-based structure elucidation.

Protocol:

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

  • Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: The exact mass of the molecular ion is used to confirm the elemental formula. The fragmentation pattern can provide additional structural information.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Modifications at the C4 position, such as the carboxamide group, can significantly influence the biological activity. The amide functionality can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

G Core 2-Aminothiazole Core C2_Amino C2-Amino Group (H-bond donor) Core->C2_Amino C4_Carboxamide C4-Carboxamide (H-bond donor/acceptor) Core->C4_Carboxamide Biological_Target Biological Target C2_Amino->Biological_Target Interaction C4_Carboxamide->Biological_Target Interaction

Fig. 3: Key interaction points of the this compound scaffold.

This technical guide provides a foundational understanding of the structural characteristics of this compound. The presented data and protocols offer a solid starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

References

2-Aminothiazole-4-carboxamide: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Data

Quantitative data for the unsubstituted 2-Aminothiazole-4-carboxamide is scarce due to the focus of research on its derivatives. However, the properties of the closely related 2-Aminothiazole-4-carboxylic acid are presented below, alongside data for the common starting material, Ethyl 2-aminothiazole-4-carboxylate.

Property2-Aminothiazole-4-carboxylic acidEthyl 2-aminothiazole-4-carboxylate
CAS Number 40283-41-8[1][2]5398-36-7
Molecular Formula C4H4N2O2S[1][3]C6H8N2O2S
Molecular Weight 144.15 g/mol [3]172.20 g/mol
Appearance Solid[3]Pale yellow powder
Melting Point Not specified177-181 °C

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically proceeds through the activation of the corresponding carboxylic acid or via aminolysis of the ethyl ester. The Hantzsch thiazole synthesis is a classical and widely used method for constructing the core 2-aminothiazole ring system.

General Experimental Protocol: Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

A common route to obtaining N-substituted 2-aminothiazole-4-carboxamides involves the coupling of 2-aminothiazole-4-carboxylic acid with a desired amine.

Materials:

  • 2-Aminothiazole-4-carboxylic acid

  • Substituted amine of choice

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA, Triethylamine)

Procedure:

  • To a solution of 2-aminothiazole-4-carboxylic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of EDC and 1.0 equivalent of HOBt).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted amine (1.0 equivalent) and a base (e.g., 2.0 equivalents of DIPEA) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound.

Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of this compound derivatives.

G General Workflow: Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Aminothiazole-4-carboxylic Acid (CAS: 40283-41-8) C Coupling Reaction A->C B Amine Coupling Partner B->C D Purification C->D E Characterization (NMR, MS) D->E F In vitro Assays (e.g., Anticancer, Antimicrobial) E->F Synthesized Derivative G Data Analysis (IC50, MIC determination) F->G H Structure-Activity Relationship (SAR) Studies G->H H->A Lead Optimization

Caption: A flowchart outlining the synthesis, purification, characterization, and subsequent biological evaluation of this compound derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Notably, these compounds have been extensively investigated for their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-aminothiazole-5-carboxamide derivatives against the K562 human leukemia cell line.

CompoundRIC50 (µM)
1a H> 50
1b 4-Fluorophenyl12.5
1c 4-Chlorophenyl8.7
1d 4-Bromophenyl7.9
1e 4-Methylphenyl15.2
1f 4-Methoxyphenyl20.1

Data presented is representative and compiled from various research findings in the field.

Antimicrobial Activity

The 2-aminothiazole core is also a key component in many antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives against multidrug-resistant bacterial strains.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
2a 375250
2b 250> 500
2c > 500375
2d 250375

Data adapted from a study on the antimicrobial evaluation of 2-aminothiazole-4-carboxylate derivatives.[4][5]

Signaling Pathway Involvement

While a specific signaling pathway for the unsubstituted this compound is not defined, its derivatives are often designed to target and modulate specific cellular signaling pathways implicated in disease. For instance, in cancer therapy, these compounds can be synthesized to inhibit protein kinases, which are crucial components of signaling cascades that control cell growth, differentiation, and apoptosis.

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 2-aminothiazole scaffold is a versatile template that can be readily modified to achieve high affinity and selectivity for a particular kinase target.

The following diagram illustrates a simplified kinase inhibition pathway, a common target for 2-aminothiazole-based drug candidates.

Caption: A diagram showing the inhibition of a protein kinase by a 2-aminothiazole derivative, blocking the phosphorylation of a substrate and subsequent downstream signaling.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable core for medicinal chemists. While the parent compound itself is not extensively characterized, the wealth of research on its derivatives underscores its importance in the ongoing quest for new and effective treatments for a wide range of diseases, including cancer and infectious diseases. Future research will likely continue to explore the vast chemical space around this privileged scaffold to identify new drug candidates with improved efficacy and safety profiles.

References

The Diverse Biological Activities of 2-Aminothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to empower researchers in the field of drug discovery and development.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
TH-39K562 (Leukemia)0.78 µM[1]
Compound 20H1299 (Lung Cancer)4.89 µM[1]
Compound 20SHG-44 (Glioma)4.03 µM[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM
2,4-disubstituted thiazole amide (Compound 28)HT29 (Colon Cancer)0.63 µM[1]
2,4-disubstituted thiazole amide (Compound 28)HeLa (Cervical Cancer)6.05 µM[1]
2,4-disubstituted thiazole amide (Compound 28)A549 (Lung Cancer)8.64 µM[1]
SNS-032 (BMS-387032)A2780 (Ovarian Cancer)95 nM[1]
Valine prodrug (Compound 19)HCT15 (Colon Cancer)-[1]
Topoisomerase-II inhibitor (Compound 46b)A549 (Lung Cancer)0.16 ± 0.06 µM[1]
Topoisomerase-II inhibitor (Compound 46b)HepG2 (Liver Cancer)0.13 ± 0.05 µM[1]
CHK1 Inhibitor (Compound 8n)MV-4-11 (Leukemia)42.10 ± 5.77 nM[2]
CHK1 Inhibitor (Compound 8n)Z-138 (Lymphoma)24.16 ± 6.67 nM[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[3]

  • 96-well microplates

  • Test compounds (2-aminothiazole derivatives)

  • Control drug (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[4] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and control drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

G Experimental Workflow: MTT Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Experimental Workflow for MTT Assay
Signaling Pathways in Anticancer Activity

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] These derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1][8]

G Apoptosis Induction by 2-Aminothiazole Derivatives cluster_compound cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Up-regulation Compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito activates CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Induction Pathway

In addition to inducing apoptosis, certain 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[1][9] This prevents the cells from entering mitosis and undergoing cell division. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. For instance, some derivatives have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and triggers a G2/M arrest.[1]

G G2/M Cell Cycle Arrest by 2-Aminothiazole Derivatives cluster_compound cluster_tubulin Microtubule Dynamics cluster_checkpoint Cell Cycle Checkpoint cluster_progression Cell Cycle Progression Compound 2-Aminothiazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle G2M G2/M Checkpoint Activation Tubulin->G2M disruption leads to Mitosis Mitosis Spindle->Mitosis Arrest Cell Cycle Arrest at G2/M G2M->Arrest Arrest->Mitosis prevents Proliferation Cell Proliferation Mitosis->Proliferation G Kinase Inhibition by 2-Aminothiazole Derivatives cluster_compound cluster_kinase Target Kinase cluster_pathway Downstream Signaling cluster_response Cellular Response Compound 2-Aminothiazole Derivative Kinase Oncogenic Kinase (e.g., Src, CDK2, CHK1) Compound->Kinase inhibits Substrate Substrate Phosphorylation Kinase->Substrate Pathway Signaling Cascade Activation Substrate->Pathway Proliferation Cell Proliferation Pathway->Proliferation Survival Cell Survival Pathway->Survival G Experimental Workflow: Agar Well Diffusion Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare and pour agar plates C Inoculate agar plates with microorganism A->C B Prepare standardized microbial inoculum B->C D Create wells in the agar C->D E Add test compounds and controls to wells D->E F Incubate plates for 18-24 hours E->F G Measure the diameter of the zone of inhibition F->G G Workflow: Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Administer test compounds/control to animals B Inject carrageenan into hind paw A->B C Measure paw volume/thickness at regular intervals B->C D Calculate percentage of edema inhibition C->D

References

An In-depth Technical Guide to the 2-Aminothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) is a prominent heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2] This five-membered ring system, containing both sulfur and nitrogen, is a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Its derivatives are key components in numerous approved drugs and clinical candidates, demonstrating significant therapeutic impact in areas such as oncology, infectious diseases, and inflammation.[5][6] This guide provides a comprehensive technical overview of the 2-aminothiazole core, covering its synthesis, therapeutic applications, structure-activity relationships, and key experimental protocols.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[7][8] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole derivative.[9][10] The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[9][11]

The simplicity and high yields of the Hantzsch synthesis make it a preferred method in drug discovery.[8][9] It allows for significant molecular diversity, as various substituents can be readily introduced at the C4 and C5 positions of the thiazole ring by selecting the appropriate α-haloketone starting material.[12][13]

Therapeutic Applications and Mechanisms of Action

The 2-aminothiazole scaffold is a versatile pharmacophore present in a multitude of clinically important drugs.[1][14] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6][15]

Anticancer Agents:

A significant area of application for 2-aminothiazole derivatives is in oncology.[6][16][17] They are particularly effective as kinase inhibitors . The 2-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site.[18]

  • Dasatinib: A potent, multi-targeted kinase inhibitor that targets BCR-Abl and Src family kinases.[6][18] It is a frontline treatment for chronic myeloid leukemia (CML).[6][19] The 2-aminothiazole core is essential for its inhibitory activity.[20]

  • Other Kinase Targets: Derivatives have also been designed to inhibit other cancer-relevant kinases such as PI3Ks, Aurora kinases, and EGFR.[6][16][22]

Antimicrobial Agents:

The 2-aminothiazole moiety is integral to the efficacy of several antimicrobial drugs.[23][24][25]

  • Cephalosporins: Third-generation cephalosporin antibiotics, such as Cefixime, feature a 2-aminothiazole ring in their side chain, which enhances their spectrum of activity against Gram-negative bacteria.[14]

  • Antitubercular Agents: Researchers have synthesized potent 2-aminothiazole derivatives with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[26][27]

Other Therapeutic Areas:

The scaffold's utility extends to a variety of other conditions:

  • Anti-inflammatory: Derivatives like Meloxicam utilize the thiazole core.[5]

  • Antiprion Disease: Certain aminothiazole compounds have shown efficacy in extending survival in animal models of prion disease.[2]

Structure-Activity Relationships (SAR)

The biological activity of 2-aminothiazole derivatives can be precisely tuned by modifying substituents at different positions on the heterocyclic ring.

  • N-2 Position (Amino Group): The exocyclic amino group is a critical interaction point. Acylation or substitution at this position can dramatically alter potency and selectivity. In antitubercular agents, for example, adding substituted benzoyl groups to the N-2 position improved activity by over 100-fold.[26][27]

  • C4 and C5 Positions: Modifications at these positions influence steric and electronic properties, affecting target binding and pharmacokinetic profiles.[28] In antitubercular compounds, a 2-pyridyl moiety at C4 was found to be essential for activity, while this position is intolerant to other modifications.[26][27] In some antitumor agents, introducing a phenyl group at the C4-position or a butylidene group across C4-C5 enhanced cytotoxicity.[17][29]

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-aminothiazole derivatives against various targets.

Compound/DrugTarget(s)IC50 / MICAssay Type
Dasatinib Bcr-Abl Kinase<1 nMBiochemical Kinase Assay
Dasatinib Src Kinase0.5 nMBiochemical Kinase Assay
Compound 55 M. tuberculosis0.024 µM (MIC)Whole-cell Assay (7H9 media)
AXL Inhibitor (Exemplified) AXL Kinase0.11 nMHTRF KinEASE Assay
Compound 21 (Dasatinib analog) K562 Leukemia Cells16.3 µMCell Proliferation Assay
Compound 40 H1299 Lung Cancer Cells4.89 µmol/LCell Proliferation Assay
Compound 40 SHG-44 Glioma Cells4.03 µmol/LCell Proliferation Assay

Key Experimental Protocols

Detailed Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of a model 2-aminothiazole derivative.[9][11]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Buchner funnel and side-arm flask for vacuum filtration

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in the 20 mL scintillation vial.

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approx. 100°C on the hot plate setting) with continuous stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][11]

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[11]

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Allow the collected solid to air dry on a watch glass. The product can be further purified by recrystallization if necessary.

Visualizations

Signaling Pathway Diagram

G cluster_pathway Mechanism of Action: 2-AT as a Kinase Inhibitor Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., Src, Abl) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Block ATP ATP ATP->Kinase Downstream Downstream Signaling (Proliferation, Survival) Substrate->Downstream Aminothiazole 2-Aminothiazole Inhibitor (e.g., Dasatinib) Aminothiazole->Kinase Competitive Inhibition Block->Downstream Pathway Blocked G cluster_workflow Drug Discovery Workflow for 2-Aminothiazole Derivatives A Library Synthesis (Hantzsch Reaction) B High-Throughput Screening (HTS) A->B Diverse Compounds C Hit Identification & Validation B->C Active 'Hits' D Lead Optimization (SAR Studies) C->D Validated Scaffolds D->A Iterative Design & Synthesis E Preclinical Studies (In vivo & ADMET) D->E Optimized Leads F Clinical Candidate Selection E->F

References

The Enduring Versatility of 2-Aminothiazoles: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry and materials science. Its unique structural features have made it a privileged pharmacophore, forming the core of numerous clinically approved drugs and a vast array of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis and applications of 2-aminothiazoles, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.

I. The Synthetic Landscape: From Classic Reactions to Modern Innovations

The construction of the 2-aminothiazole ring has been a subject of extensive research, leading to a variety of synthetic methodologies. The classical Hantzsch synthesis remains a widely practiced and robust method, while modern approaches offer improved efficiency, safety, and environmental compatibility.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

First described in the late 19th century, the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1] A common variation involves the in situ generation of the α-haloketone from a ketone using a halogen source like iodine or bromine.[3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • Acetophenone (0.1 mol, 12 g)

  • Thiourea (0.2 mol, 15.22 g)

  • Iodine (0.1 mol, 25.33 g)

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • A mixture of acetophenone, thiourea, and iodine is placed in a round-bottom flask.

  • The mixture is refluxed for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and excess iodine.

  • The mixture is then allowed to cool to room temperature and poured into an ammonium hydroxide solution.

  • The resulting crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[4]

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

In recent years, a focus on green chemistry and process optimization has led to the development of several innovative methods for 2-aminothiazole synthesis.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[5][6][7][8] The rapid and uniform heating provided by microwaves accelerates the condensation and cyclization steps.[1][5]

  • One-Pot Procedures: These methods combine multiple reaction steps into a single operation without the isolation of intermediates, thereby increasing efficiency and reducing waste.[9][10][11] A common one-pot approach involves the reaction of a ketone, thiourea, and an iodine source in a single vessel.[3][10]

  • Catalytic Approaches: The use of catalysts such as iron-iodine systems or solid supports like montmorillonite-K10 can enhance reaction rates and facilitate milder reaction conditions.[3][9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine or Bromine (0.01 mol)

  • Rectified spirit (10 mL)

  • Ammonium hydroxide

Procedure:

  • The substituted acetophenone and thiourea are dissolved in rectified spirit.

  • Iodine or bromine is added to the mixture, and the contents are thoroughly mixed.

  • The reaction mixture is subjected to microwave irradiation (e.g., 110 W, 2450 Hz) intermittently at 30-second intervals for a total of 6-8 minutes.

  • Reaction completion is monitored by thin-layer chromatography (TLC).

  • The mixture is diluted with water, boiled, and filtered.

  • Ammonium hydroxide is added to the filtrate to precipitate the 2-amino-4-arylthiazole product, which is then filtered, washed, and recrystallized from ethanol.[8]

II. Applications of 2-Aminothiazole Derivatives

The versatility of the 2-aminothiazole scaffold has led to its widespread use in drug discovery and materials science.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[12][13][14] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.[12]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 20H1299 (Human Lung Cancer)4.89[12]
Compound 20SHG-44 (Human Glioma)4.03[12]
Compound 21K563 (Human Leukemia)16.3[12]
Compound 27HeLa (Human Cervical Cancer)1.6[12]
Compound 5bHT29 (Human Colon Cancer)2.01[13]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] Kinases such as Src, Aurora kinase, and protein kinase CK2 have been identified as key targets.[15][16][17][18] Inhibition can occur through different modes, including competition with ATP at the enzyme's active site or through allosteric modulation at a different site on the enzyme.[2][16][18][19]

kinase_inhibition cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., Src, Akt) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes 2_AT_Derivative 2-Aminothiazole Derivative 2_AT_Derivative->Kinase_Cascade Inhibits

Kinase signaling pathway inhibition by 2-aminothiazole derivatives.

Experimental Workflow: Anticancer Activity Screening

The evaluation of the anticancer potential of newly synthesized 2-aminothiazole derivatives typically follows a standardized workflow, beginning with synthesis and purification, followed by in vitro cytotoxicity assays.

experimental_workflow cluster_workflow Anticancer Drug Discovery Workflow Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis

Workflow for anticancer activity screening.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also been extensively investigated for their antimicrobial properties, showing efficacy against a range of bacteria and fungi.[20][21][22]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 21Staphylococcus aureus2-4[20]
Piperazinyl derivative 121dE. coli8[21]
Piperazinyl derivative 121dMethicillin-resistant S. aureus4[21]
Halogenated thiourea 124S. aureus4-16[21][23]
Compound 13aAspergillus fumigatus5.8-7.8[24]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

III. Conclusion

The 2-aminothiazole core continues to be a highly valuable scaffold in the development of new therapeutic agents and functional materials. The evolution of synthetic methods from the classical Hantzsch reaction to modern, more efficient protocols has expanded the accessibility and diversity of these compounds. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, ensures that 2-aminothiazole derivatives will remain a focal point of research and development for the foreseeable future. This guide serves as a foundational resource for professionals in the field, providing both the theoretical background and practical methodologies necessary to advance the science of these remarkable heterocyclic compounds.

References

The Therapeutic Potential of 2-Aminothiazole-4-Carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These analogs have garnered significant attention from researchers in drug discovery and development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the therapeutic potential of this compound analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.

Quantitative Data for Anticancer Activity
CompoundCell LineIC50 (µM)Reference
6m MCF7 (Breast Cancer)0.47[1]
NCI-H1650 (Lung Cancer)1.1[1]
20 H1299 (Lung Cancer)4.89[2][3]
SHG-44 (Glioma)4.03[2][3]
Amide-functionalized aminothiazole-benzazole analogs MCF-7 and A54917.2 to 80.6[4]
Experimental Protocols

MTT Cell Viability Assay [1]

The antitumor activity of the synthesized 2-amino-thiazole-4-carboxamides is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

  • Cell Seeding: Cancer cells (e.g., MCF7, NCI-H1650) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many analogs are still under investigation, some have been shown to target specific cellular pathways. For instance, some 2-aminothiazole derivatives act as inhibitors of Hec1/Nek2, which are crucial for mitotic progression, leading to apoptosis in cancer cells.[5][6]

anticancer_pathway 2-Aminothiazole-4-carboxamide_analog 2-Aminothiazole-4- carboxamide Analog Hec1_Nek2 Hec1/Nek2 Kinase 2-Aminothiazole-4-carboxamide_analog->Hec1_Nek2 Inhibition Mitotic_Progression Mitotic Progression Hec1_Nek2->Mitotic_Progression Promotes Apoptosis Apoptosis Mitotic_Progression->Apoptosis Inhibition of leads to

Figure 1: Inhibition of Hec1/Nek2 by this compound analogs disrupts mitotic progression, leading to apoptosis.

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents, with analogs demonstrating activity against bacteria and fungi.

Antibacterial Activity

A notable area of investigation is the activity of these compounds against Mycobacterium tuberculosis.

CompoundStrainMIC (µg/mL)MIC (µM)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) M. tuberculosis H37Rv0.060.24[7]
2-amino-5-methylthiazole-4-carboxylic acid (9) M. tuberculosis H37Rv0.060.35[7]
Compound 6 M. tuberculosis H37Rv1693[7]
Compound 11 M. tuberculosis H37Rv32125[7]
CompoundStrainMIC (µg/mL)Reference
2a Staphylococcus epidermidis250[8]
2b Pseudomonas aeruginosa375[8]
2d Staphylococcus aureus250[8]
2g Escherichia coli375[8]
Experimental Protocols

Broth Dilution Method for MIC Determination [8]

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth dilution method.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Some 2-aminothiazole-4-carboxylate derivatives have been designed as mimics of the antibiotic thiolactomycin to target the β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis.[7][9] However, structure-activity relationship studies have shown that some potent antitubercular analogs do not inhibit mtFabH, suggesting they act on other cellular targets.[7]

antibacterial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Aldehyde, Methyl dichloroacetate, Thiourea) Darzens_Reaction Darzens Reaction Start->Darzens_Reaction Reaction_with_Thiourea Reaction with Thiourea Darzens_Reaction->Reaction_with_Thiourea 2-Aminothiazole-4-carboxylate_ester 2-Aminothiazole-4-carboxylate Ester Reaction_with_Thiourea->2-Aminothiazole-4-carboxylate_ester Hydrolysis Hydrolysis (optional) 2-Aminothiazole-4-carboxylate_ester->Hydrolysis Final_Analog Final this compound Analog 2-Aminothiazole-4-carboxylate_ester->Final_Analog Direct Use Hydrolysis->Final_Analog Broth_Dilution Broth Dilution Assay Final_Analog->Broth_Dilution Test Compound MIC_Determination MIC Determination Broth_Dilution->MIC_Determination

Figure 2: General workflow for the synthesis and antimicrobial screening of this compound analogs.

Other Therapeutic Applications

Beyond cancer and infectious diseases, this compound derivatives have been explored for other therapeutic uses.

  • Muscarinic M3 Selective Antagonists: Certain analogs have been identified as selective antagonists for the muscarinic M3 receptor, with potential applications in treating conditions like overactive bladder and chronic obstructive pulmonary disease.[10] A lead compound in this area had a Ki of 140 nM for the M3 receptor.[10]

  • Enhancers of Premature Termination Codon Readthrough: Some derivatives have been shown to potentiate the activity of aminoglycosides in promoting the readthrough of premature termination codons, which could be a therapeutic strategy for genetic diseases caused by nonsense mutations.[11]

Synthesis of this compound Analogs

A common synthetic route to 2-aminothiazole-4-carboxylate esters involves the Hantzsch thiazole synthesis.

General Synthetic Protocol

A flexible synthetic procedure for obtaining 2-aminothiazole-4-carboxylate derivatives has been described:[3][7]

  • Darzens Reaction: The synthesis often starts with a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate.

  • Reaction with Thiourea: The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture is then reacted with thiourea in a solvent like methanol to form the 2-aminothiazole-4-carboxylate ester.

  • Hydrolysis (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid if desired.

  • Amide Formation: The carboxylic acid can then be coupled with a desired amine to yield the final this compound analog.

synthesis_workflow Aldehyde Aldehyde Darzens Darzens Reaction Aldehyde->Darzens Dichloroacetate Methyl Dichloroacetate Dichloroacetate->Darzens Glycidic_Ester α-chloro glycidic ester/ β-chloro α-oxoester Darzens->Glycidic_Ester Hantzsch Hantzsch Thiazole Synthesis Glycidic_Ester->Hantzsch Thiourea Thiourea Thiourea->Hantzsch Ester 2-Aminothiazole-4- carboxylate Ester Hantzsch->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Carboxylic_Acid 2-Aminothiazole-4- carboxylic Acid Hydrolysis->Carboxylic_Acid Coupling Amide Coupling Carboxylic_Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Carboxamide 2-Aminothiazole-4- carboxamide Coupling->Carboxamide

Figure 3: A general synthetic scheme for this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of large libraries of analogs for screening against a wide array of biological targets. The potent anticancer and antimicrobial activities observed for several derivatives underscore the therapeutic potential of this class of compounds. Future research will likely focus on elucidating the precise mechanisms of action of the most promising candidates and optimizing their pharmacological properties for clinical development.

References

The Discovery of Novel 2-Aminothiazole-4-Carboxamide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the discovery of novel 2-aminothiazole-4-carboxamide compounds, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented is intended to serve as a valuable resource for researchers actively engaged in the design and development of new therapeutic entities based on this privileged heterocyclic system.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction sequence, commencing with the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or a substituted thiourea with an α-haloketone or α-haloester.

A general synthetic workflow for the preparation of these compounds is illustrated below:

G A Ethyl Bromopyruvate + Thiourea B Ethyl 2-Aminothiazole- 4-carboxylate A->B Hantzsch Thiazole Synthesis C Hydrolysis B->C NaOH D 2-Aminothiazole- 4-carboxylic Acid C->D E Amide Coupling D->E Amine, Coupling Agents F Novel 2-Aminothiazole- 4-carboxamide Compounds E->F

General Synthetic Workflow
Experimental Protocols

General Procedure for the Preparation of Ethyl 2-Aminothiazole-4-carboxylate:

This procedure is a common starting point for the synthesis of various derivatives.[1]

  • A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

  • Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and poured into ice-cold water.

  • The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.

  • The off-white precipitate is collected and recrystallized from ethanol.

General Procedure for the Synthesis of 2-(Acylamido)-thiazole-4-carboxamides:

This method is used to introduce various substituents at the 2-amino position and to form the C-4 carboxamide.[4]

  • To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., DCM), the desired carboxylic acid, a peptide coupling agent (e.g., PyBOP), and a non-nucleophilic base (e.g., DIPEA) are added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The mixture is then diluted with water and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the acylated intermediate.

  • The resulting ester is then converted to a Weinreb amide, followed by reaction with an appropriate amine to furnish the final carboxamide.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-tubercular effects.[2][5][6] The following tables summarize the quantitative data for some of the most potent compounds discovered.

Anticancer Activity

Several studies have reported the potent antiproliferative activity of 2-aminothiazole derivatives against various human cancer cell lines.[5]

Compound IDR Group on 2-aminoR' Group on 4-carboxamideCancer Cell LineGI50 (µM)Reference
13 Substituted PhenylNot specified (ester)RPMI-8226 (Leukemia)0.08
8a 3-PropanamidoNot specified (ester)Broad Spectrum (60 cell lines)-
10 PhenylNot specifiedHT29 (Colon)2.01
Anti-tubercular Activity

A significant area of research has been the development of 2-aminothiazole-4-carboxamides as inhibitors of Mycobacterium tuberculosis.[6]

Compound IDR Group on 2-aminoR' Group on 4-carboxylateTargetMIC (µg/mL)IC50 (µg/mL)Reference
2 -HMethylM. tuberculosis H37Rv0.06N/A[6]
15 2-BromoacetamidoMethylmtFabHN/A0.95 ± 0.05[6]
6 -HMethylM. tuberculosis H37Rv16N/A[6]
9 -H-HM. tuberculosis H37Rv0.06N/A[6]

Mechanism of Action and Signaling Pathways

The diverse biological activities of 2-aminothiazole-4-carboxamides stem from their ability to interact with various biological targets. A notable example is the inhibition of the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, a key enzyme in the fatty acid biosynthesis pathway.

G A This compound Derivative (e.g., Compound 15) B mtFabH (β-ketoacyl-ACP synthase) A->B Inhibition C Fatty Acid Biosynthesis (FAS-II) B->C Catalyzes condensation of acetyl-CoA with acyl-ACP B->C D Mycolic Acid Synthesis C->D E Mycobacterial Cell Wall Integrity D->E F Inhibition of Bacterial Growth E->F Disruption leads to

Inhibition of mtFabH by 2-Aminothiazole-4-carboxamides

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the possibility of diverse substitutions at multiple positions allow for the fine-tuning of their pharmacological properties. The potent anticancer and anti-tubercular activities highlighted in this guide underscore the potential of this compound class in addressing significant unmet medical needs. Future research will likely focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-aminothiazole-4-carboxamide and its derivatives. Due to the limited availability of experimental data for the parent compound, this guide incorporates data from closely related analogues and provides standardized experimental protocols for property determination.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a core 2-aminothiazole ring with a carboxamide group at the 4-position. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Derivatives of this compound have shown promise as antitumor and antitubercular agents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)2-Aminothiazole-4-carboxylic acidEthyl 2-aminothiazole-4-carboxylate
Molecular Formula C₄H₄N₄OSC₄H₄N₂O₂SC₆H₈N₂O₂S
Molecular Weight 144.16 g/mol 144.15 g/mol 172.21 g/mol
Melting Point (°C) Data not available171-181Pale yellow powder
Boiling Point (°C) Data not availableData not availableData not available
Solubility Expected to have some aqueous solubilityData not availableData not available
pKa Data not availableData not availableData not available
LogP Data not available0.5 (Computed)1.2 (Computed)

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard methods applicable to small organic molecules like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting range is typically narrow (0.5-1.0°C).

Protocol: Capillary Method using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Protocol: Potentiometric Titration

  • Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent. The ionic strength of the solution is kept constant using an electrolyte like KCl.

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable way to measure it.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The layers are then carefully separated. 5

The 2-Aminothiazole Core: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs are termed "privileged structures" due to their ability to bind to multiple, distinct protein targets, serving as a versatile and fruitful starting point for drug discovery. The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold.[1] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a cornerstone in the synthesis of numerous compounds, including sulfur drugs, antibiotics, and fungicides.[2][3] Its prevalence in approved drugs like the anticancer agent Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory drug Meloxicam underscores its significance.[4][5]

The utility of the 2-aminothiazole scaffold lies in its rigid structure and its capacity to engage in multiple non-covalent interactions, such as hydrogen bonding, with biological macromolecules. The amino group at the C2 position is a key functional feature, acting as a versatile handle for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[6] This guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, biological activities, and the experimental protocols used to evaluate its derivatives, positioning it as a critical tool for the modern medicinal chemist.

Synthesis of the 2-Aminothiazole Core

The most fundamental and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[7][8] This reaction, first reported in 1887, is a robust condensation reaction between an α-haloketone and a thioamide (or thiourea for the parent 2-aminothiazole).[8][9] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

The versatility of the Hantzsch synthesis allows for the creation of a diverse library of 2-aminothiazole derivatives by simply varying the substitution on the α-haloketone and the thiourea starting materials.[7][11]

Hantzsch_Synthesis_Workflow General Workflow for Hantzsch Thiazole Synthesis Reactants Starting Materials AlphaHalo α-Haloketone (e.g., 2-Bromoacetophenone) Thiourea Thiourea Derivative Setup Reaction Setup (Solvent: e.g., Ethanol) AlphaHalo->Setup Thiourea->Setup Heating Heating (Reflux) Setup->Heating Condensation & Cyclization Workup Aqueous Work-up & Neutralization Heating->Workup Isolation Isolation (Filtration) Workup->Isolation Product 2-Aminothiazole Product Isolation->Product

A general workflow for the Hantzsch synthesis of 2-aminothiazoles.

Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is associated with an exceptionally broad spectrum of biological activities, making it a truly privileged structure.[12][13] Key therapeutic areas where this core has made a significant impact include oncology, infectious diseases, and inflammation.

Kinase Inhibition and Anticancer Activity

Perhaps the most prominent application of the 2-aminothiazole core is in the development of protein kinase inhibitors for cancer therapy.[14] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding site of many kinases.

Dasatinib (Sprycel®) is a prime example. It is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein (implicated in chronic myeloid leukemia, CML) and Src family kinases.[15][16] The 2-aminothiazole moiety is central to its ability to bind to the ATP pocket of these kinases, blocking downstream signaling pathways that drive cell proliferation and survival.[15][17] The inhibition of BCR-ABL by Dasatinib prevents the phosphorylation of downstream substrates, ultimately leading to the apoptosis of cancer cells.[18]

BCR_ABL_Pathway Simplified BCR-ABL Signaling and Dasatinib Inhibition cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF Activates STAT5 JAK-STAT Pathway BCR_ABL->STAT5 Activates PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Activates Dasatinib Dasatinib (2-Aminothiazole Core) Dasatinib->BCR_ABL Inhibits ATP Binding Apoptosis Apoptosis (Cell Death) Dasatinib->Apoptosis Promotes Proliferation Uncontrolled Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation

Dasatinib inhibits BCR-ABL, blocking pro-survival signaling pathways.

Beyond BCR-ABL, 2-aminothiazole derivatives have been developed as potent inhibitors of numerous other kinases relevant to cancer, such as CDK2, EGFR, and PI3Ks.[14][19]

Compound/Drug Target Kinase(s) IC₅₀ (nM) Therapeutic Area
DasatinibBCR-ABL, Src family< 1 (for Abl)Leukemia[16]
Compound 14 CDK2/cyclin E1-10Oncology[19]
Alpelisib (Piqray)PI3Kα5Breast Cancer[4]
DabrafenibBRAF (V600E)0.8Melanoma[4]

Table 1: Representative 2-Aminothiazole-Based Kinase Inhibitors and their Potency.

Antimicrobial Activity

The 2-aminothiazole core is also a key feature in many antimicrobial agents.[20] Its derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[21][22] The presence of the thiazole ring is found in several cephalosporin antibiotics, such as Cefdinir and Cefixime.[4][5] More recent research has focused on developing novel 2-aminothiazole derivatives to combat drug-resistant strains of bacteria, including Mycobacterium tuberculosis.[23][24]

The mechanism of antimicrobial action can vary widely depending on the specific substitutions on the 2-AT core, ranging from the inhibition of essential enzymes to the disruption of cell wall synthesis.

Compound Series Target Organism(s) MIC (μg/mL) Reference
Thiazolyl-thiourea derivativesS. aureus, S. epidermidis4 - 16[12][20]
Phenylazo-thiazole derivativesE. coli, S. aureus"Good Activity"[20]
N-oxazolyl/thiazolylcarboxamidesM. tuberculosis H37Ra3.13[24]
Derivative 117 (R1=4-Cl)C. perfringens0.039[12][20]
Derivative 117 (R1=H)A. tumefaciens0.078[12][20]

Table 2: Examples of Antimicrobial Activity of 2-Aminothiazole Derivatives.

Other Therapeutic Activities

The versatility of the 2-aminothiazole scaffold extends to numerous other biological activities, including:

  • Anti-inflammatory: Derivatives have shown potent anti-inflammatory effects, exemplified by drugs like Meloxicam.[4][13]

  • Neuroprotective: The FDA-approved drug Pramipexole, used for Parkinson's disease, contains a 2-aminothiazole core.[6]

  • Antiviral & Antiprotozoal: Compounds like Nitazoxanide have demonstrated broad-spectrum activity against protozoa and viruses.[13]

Key Experimental Protocols

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic, straightforward synthesis of a model 2-aminothiazole derivative.[9][10]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

  • Deionized water

  • 20 mL vial or round-bottom flask, magnetic stir bar, stir plate with heating, Buchner funnel, filter paper.

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL vial.[9]

  • Add methanol (5 mL) and a magnetic stir bar.[9]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (~65-70°C) for 30-60 minutes.[9][10] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[9]

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.[9]

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.[10]

  • Wash the collected solid (the filter cake) with cold deionized water to remove residual salts.[9]

  • Allow the product to air dry completely on a watch glass. The crude product is often pure enough for characterization.[9] Further purification can be achieved by recrystallization from ethanol.[8]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[25][26] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[27]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 2-Aminothiazole test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[25]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[25]

  • Sterile 96-well flat-bottom plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO₂).[25][28]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[28]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well.[28][29] Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[25][26]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 550-570 nm.[25][29]

  • Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The 2-aminothiazole core has firmly established its status as a privileged structure in medicinal chemistry. Its synthetic accessibility, primarily through the robust Hantzsch synthesis, combined with its unique physicochemical properties, allows it to serve as a foundational scaffold for designing potent modulators of a wide array of biological targets.[7][13] From blockbuster kinase inhibitors in oncology to broad-spectrum antimicrobial agents, the 2-AT motif continues to be a source of novel therapeutic candidates.[12][14] While its promiscuous binding can sometimes be a challenge, careful structure-activity relationship (SAR) studies often lead to highly potent and selective agents.[30] For drug discovery professionals, the 2-aminothiazole scaffold remains an invaluable tool, promising a high probability of identifying biologically active compounds and paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Aminothiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-aminothiazole-4-carboxamide derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1] These compounds are recognized for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3] The protocols outlined below are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis, offering a versatile and efficient route to these valuable molecules.[4][5][6]

Overview of Synthetic Strategy

The principal method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the synthesis of this compound derivatives, the process typically starts with the preparation of a suitable α-bromopyruvate derivative, which then reacts with thiourea to form the ethyl 2-aminothiazole-4-carboxylate intermediate. This intermediate can be further modified at the 2-amino group or the 4-carboxy group to yield a diverse library of derivatives.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Aminothiazole Core cluster_1 Step 2: Derivatization A α-Halocarbonyl (e.g., Ethyl bromopyruvate) C Ethyl 2-aminothiazole-4-carboxylate A->C Hantzsch Synthesis B Thiourea B->C D Amide Coupling (at 2-amino group) C->D E Ester Hydrolysis (at 4-carboxy group) C->E G Final this compound Derivatives D->G F Amide Formation (at 4-carboxy group) E->F F->G Signaling_Pathway cluster_pathway Mycolic Acid Biosynthesis in M. tuberculosis cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I (FAS-I) mtFabH β-ketoacyl-ACP synthase (mtFabH) FAS_I->mtFabH ACC Acetyl-CoA Carboxylase Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->mtFabH FAS_II Fatty Acid Synthase II (FAS-II) mtFabH->FAS_II Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor This compound Derivatives Inhibitor->mtFabH

References

Application Notes & Protocols: Hantzsch Thiazole Synthesis for 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminothiazoles via the Hantzsch thiazole synthesis. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

The 2-aminothiazole (2-AT) core is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1][2] This privileged scaffold is found in numerous approved drugs, including the anticancer agent dasatinib, and exhibits a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most practical and high-yielding methods for constructing this valuable heterocyclic motif.[4][5]

The synthesis involves a cyclocondensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[4] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[4][6]

Reaction Mechanism

The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-haloketone and thiourea is a three-step process:

  • S-Alkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to displace the halide and form an isothiouronium salt intermediate.[6]

  • Cyclization: The nitrogen of the isothiouronium salt then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate, resulting in the formation of the stable, aromatic 2-aminothiazole ring.[6]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Step1 S-Alkylation (SN2) Reactants->Step1 Intermediate1 Isothiouronium Salt Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 Product 2-Aminothiazole Step3->Product

Reaction mechanism for the Hantzsch synthesis of 2-aminothiazole.

Experimental Protocols

Below are detailed protocols for the synthesis of representative 2-aminothiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea in methanol.[4]

Materials and Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (MeOH)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (H₂O)

  • 20 mL scintillation vial

  • Stir bar, hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.[4]

  • Add methanol (5 mL) to the vial.[4]

  • Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt of the product, causing it to precipitate.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake with water.[4]

  • Spread the collected solid on a tared watch glass and let it air dry.[4]

  • Once dry, determine the mass of the product and calculate the percent yield. The product is often pure enough for characterization without further purification.[4]

Protocol 2: Synthesis of unsubstituted 2-Aminothiazole

This protocol details the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea in water.[7]

Materials and Reagents:

  • Thiourea (7.6 g, 0.1 mol)

  • 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)

  • Water (50 mL)

  • 250 mL round-bottom flask

  • Reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[7]

  • Once dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. Note that an exothermic reaction will occur.[7]

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.[7]

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data Summary

The following table summarizes various reaction conditions for the Hantzsch synthesis of 2-aminothiazoles, demonstrating the versatility of the method.

α-Halo CarbonylThio-partnerCatalystSolventTemp. (°C)TimeYield (%)Reference
2-BromoacetophenoneThioureaNoneMethanolReflux30 min~99%[4][6]
ChloroacetaldehydeThioureaNoneWater80-902 hHigh[7]
AcetophenoneThioureaCa/4-MePy-IL@ZY-Fe₃O₄Ethanol801 h95%[5]
4'-BromoacetophenoneThioureaCa/4-MePy-IL@ZY-Fe₃O₄Ethanol801 h98%[5]
2-Bromoacetophenones1-Substituted-2-thioureasNone (Microreactor)Acetonitrile70N/AHigh[8]
Active Methylene KetonesThioureasNone (Visible Light)DMSORoom Temp.2-5 h81-98%[9]

Application in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery due to its ability to interact with a wide range of biological targets. Its derivatives have been investigated and developed for numerous therapeutic areas.[1][10]

Key Therapeutic Areas:

  • Anticancer: 2-aminothiazole is a key component of several kinase inhibitors, such as Dasatinib and Alpelisib.[3]

  • Anti-inflammatory: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam.[1]

  • Antimicrobial & Antifungal: Derivatives show potent activity against various bacterial and fungal strains.[2]

  • Neuroprotective: Certain 2-aminothiazoles have been explored for treating neurodegenerative diseases.[11]

  • Antihypertensive and Antiviral: The structural motif is also found in compounds with antihypertensive and anti-HIV activities.[2]

The synthesis of a library of 2-aminothiazole analogs via the Hantzsch reaction is a common starting point in a drug discovery campaign. The subsequent screening of this library against biological targets can identify promising lead compounds for further optimization.

Drug_Discovery_Workflow 2-Aminothiazole in Drug Discovery Workflow Synthesis Hantzsch Synthesis of 2-AT Library Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Biological Screening Purification->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Active Compounds Lead Lead Optimization SAR->Lead Lead->Synthesis Synthesize New Analogs Candidate Preclinical Candidate Lead->Candidate

General workflow for a drug discovery campaign involving 2-aminothiazoles.

References

Application Notes and Protocols for the Analytical Characterization of 2-Aminothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-Aminothiazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The following methods are outlined to ensure comprehensive analysis of its identity, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC with UV detection is a robust and widely used technique for determining the purity of this compound and for its quantification in various samples. A reversed-phase method is typically employed.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., Phenomenex® Luna C18, 5 µm, 4.6 x 150 mm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (OPA) or Formic Acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid in Water

  • Mobile Phase B: 0.1% (v/v) Orthophosphoric Acid in Acetonitrile

  • Gradient: Isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B is a good starting point based on similar compounds.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Calculate the purity of the sample by the area percentage method.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the reference standards.

Data Presentation:
ParameterExpected Value
Retention Time Dependent on the specific HPLC conditions, but expected to be in the range of 2-5 minutes under the proposed conditions.
Purity >98% (typical for pharmaceutical-grade substance)
Linearity (r²) >0.999 for the calibration curve

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the preferred method for the quantification of this compound in complex matrices, such as biological fluids, due to its high sensitivity and selectivity.

Experimental Protocol:

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Waters Xterra RP® C18, 5 µm, 4.6 x 150 mm)[1]

  • Data acquisition and analysis software

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample.

Chromatographic and Mass Spectrometric Conditions (starting point):

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 95:5 v/v)

  • Flow Rate: 0.8 - 1.0 mL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 144.0)

    • Product Ion (Q3): To be determined by infusion of a standard solution and performing a product ion scan. A likely fragment would involve the loss of the carboxamide group.

Procedure:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation:
ParameterExpected Value/Range
Precursor Ion (m/z) 144.0 ([M+H]⁺)
Product Ion(s) (m/z) To be determined experimentally.
Linear Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Dependent on instrumentation, typically in the low ng/mL range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound sample

Procedure:

  • Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.

Data Presentation:

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): Note: These are estimated values based on structurally similar compounds like 2-aminothiazole-4-carboxylic acid and its derivatives. Actual values may vary.[2][3]

ProtonExpected Chemical Shift (ppm)Multiplicity
Thiazole-H~7.5 - 8.0Singlet
-NH₂ (amino)~7.0 - 7.5Broad Singlet
-CONH₂ (amide)~7.0 - 8.0 (two signals)Broad Singlets

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): Note: These are estimated values based on structurally similar compounds.[2][3]

CarbonExpected Chemical Shift (ppm)
C=O (amide)~160 - 165
C-2 (thiazole)~168 - 172
C-4 (thiazole)~140 - 145
C-5 (thiazole)~110 - 115

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the this compound molecule.

Experimental Protocol:

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflection) accessory or KBr press.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum.

Data Presentation:

Characteristic FTIR Absorption Bands: Note: Based on data for similar 2-aminothiazole derivatives.[2][3]

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400 - 3100N-HStretching (amine and amide)
~1680C=OStretching (amide I)
~1620N-HBending (primary amine)
~1580C=NStretching (thiazole ring)
~1400C-NStretching

Thermal Analysis (TGA/DSC) for Physicochemical Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of this compound.

Experimental Protocol:

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure (TGA):

  • Place a small, accurately weighed amount of the sample into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

Procedure (DSC):

  • Accurately weigh a small amount of the sample into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Data Presentation:
ParameterExpected Observation
TGA Onset of decomposition temperature, residual mass.
DSC Melting point (endothermic peak), other thermal events like polymorphism or decomposition.
Note: Specific temperature ranges for thermal events need to be determined experimentally.

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample Sample Dissolution_Filtration Dissolution_Filtration Sample->Dissolution_Filtration For HPLC/NMR/FTIR Extraction_Cleanup Extraction_Cleanup Sample->Extraction_Cleanup For LC-MS/MS (e.g., from plasma) HPLC_UV HPLC-UV Dissolution_Filtration->HPLC_UV NMR NMR ('H, ¹³C) Dissolution_Filtration->NMR FTIR FTIR Dissolution_Filtration->FTIR Thermal_Analysis TGA/DSC Dissolution_Filtration->Thermal_Analysis LC_MSMS LC-MS/MS Extraction_Cleanup->LC_MSMS Purity_Quantification Purity & Quantification HPLC_UV->Purity_Quantification High_Sensitivity_Quant High-Sensitivity Quantification LC_MSMS->High_Sensitivity_Quant Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID FTIR->Functional_Groups Thermal_Properties Thermal Properties Thermal_Analysis->Thermal_Properties

Caption: General analytical workflow for the characterization of this compound.

LCMSMS_Workflow Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution in Mobile Phase Supernatant_Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation (C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Data_Quantification Data Acquisition & Quantification MS_Analysis->Data_Quantification

Caption: Detailed workflow for LC-MS/MS based bioanalysis.

References

Application Notes and Protocols: NMR and Mass Spectrometry of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2-aminothiazole compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and data acquisition are included, along with a summary of typical spectral data and fragmentation patterns to aid in structural elucidation and purity assessment.

Introduction to 2-Aminothiazole Compounds

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Prominent examples of drugs containing this moiety include the kinase inhibitors Dasatinib and Alpelisib. Accurate structural characterization and confirmation are critical in the discovery and development of novel 2-aminothiazole-based therapeutics. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information on the molecular structure, connectivity, and mass of these compounds.

NMR Spectroscopy of 2-Aminothiazole Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of 2-aminothiazole derivatives in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.

Typical ¹H NMR Spectral Data

The proton NMR spectra of 2-aminothiazole compounds are characterized by signals corresponding to the thiazole ring protons and the amino group protons, in addition to those from any substituents. The chemical shifts can vary depending on the solvent and the electronic nature of the substituents.

ProtonTypical Chemical Shift (δ, ppm)MultiplicityNotes
H4 (thiazole)6.5 - 7.5Doublet or SingletThe chemical shift is influenced by the substituent at the 5-position.
H5 (thiazole)6.0 - 7.0Doublet or SingletThe chemical shift is influenced by the substituent at the 4-position.
-NH₂5.0 - 8.0Broad SingletThe chemical shift is highly dependent on solvent, concentration, and temperature. Can exchange with D₂O.
Substituent ProtonsVariableVariableDependent on the specific substituent.

Table 1: Summary of Typical ¹H NMR Chemical Shifts for the 2-Aminothiazole Core. The data is compiled from various sources.[1][2][3]

Typical ¹³C NMR Spectral Data

The carbon NMR spectra provide information on the carbon framework of the 2-aminothiazole derivatives.

CarbonTypical Chemical Shift (δ, ppm)Notes
C2 (thiazole)165 - 175Carbon bearing the amino group.
C4 (thiazole)130 - 155Chemical shift is sensitive to the nature of the substituent at C4.
C5 (thiazole)100 - 120Chemical shift is sensitive to the nature of the substituent at C5.
Substituent CarbonsVariableDependent on the specific substituent.

Table 2: Summary of Typical ¹³C NMR Chemical Shifts for the 2-Aminothiazole Core. The data is compiled from various sources.[4][5][6]

Mass Spectrometry of 2-Aminothiazole Compounds

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 2-aminothiazole compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) provides the molecular weight of the compound. Due to the presence of a sulfur atom, the isotopic pattern of the molecular ion will show a characteristic M+2 peak with an abundance of approximately 4.4% relative to the monoisotopic peak.

Common Fragmentation Patterns (EI-MS)

Under electron ionization, 2-aminothiazole and its derivatives undergo characteristic fragmentation, which can provide valuable structural information. The fragmentation pathways are influenced by the substituents on the thiazole ring.

A proposed general fragmentation pattern for the 2-aminothiazole core involves initial cleavages of the ring. Common fragmentation pathways include:

  • Retro-Diels-Alder type cleavage: This can lead to the formation of smaller, stable fragments.

  • Loss of small neutral molecules: Such as HCN, H₂S, or fragments from the substituents.

  • Cleavage of substituent bonds: Bonds alpha to the thiazole ring are prone to cleavage.

m/z ValueProposed FragmentNotes
M⁺˙Molecular IonThe parent ion.
M-27[M-HCN]⁺˙Loss of hydrogen cyanide from the ring.
M-43[M-HNCS]⁺˙Loss of isothiocyanic acid.
VariableFragments from substituent lossDependent on the nature of the substituents.

Table 3: Common Fragment Ions Observed in the EI Mass Spectra of 2-Aminothiazole Compounds. The fragmentation patterns are based on general principles and observed fragmentation of related heterocyclic compounds.[7][8]

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a 2-aminothiazole compound for NMR analysis and acquiring ¹H and ¹³C spectra.

Materials:

  • 2-aminothiazole compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube and cap

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the 2-aminothiazole compound.

  • Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Homogenize transfer->homogenize insert Insert into Spectrometer homogenize->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13

NMR Experimental Workflow
Protocol for Mass Spectrometry Sample Preparation and Data Acquisition

This protocol describes the preparation of a 2-aminothiazole sample for analysis by ESI-MS.

Materials:

  • 2-aminothiazole compound (approx. 1 mg)

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Vial with a septum cap

  • Pipette

  • Vortex mixer

Procedure:

  • Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Transfer: Transfer the diluted sample to a clean vial compatible with the mass spectrometer's autosampler.

  • Data Acquisition:

    • Place the vial in the autosampler.

    • Set up the mass spectrometer with the appropriate parameters for ESI, including polarity (positive or negative ion mode), mass range, and collision energy for MS/MS experiments.

    • Inject the sample and acquire the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute transfer Transfer to MS Vial dilute->transfer place Place in Autosampler transfer->place setup Set MS Parameters place->setup acquire Acquire Mass Spectrum setup->acquire

Mass Spectrometry Experimental Workflow

Application in Drug Discovery: Kinase Inhibition

Many 2-aminothiazole derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy. These compounds often act by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Src, CDK) Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Signal Transduction Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for In Vitro Screening of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro screening of 2-aminothiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The versatility of the 2-aminothiazole scaffold allows for a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] These protocols are designed to guide researchers in the systematic evaluation of novel 2-aminothiazole derivatives.

I. Anticancer Activity Screening

Application Note: The anticancer potential of 2-aminothiazole derivatives is a primary area of investigation.[2][3] Initial screening typically involves assessing the cytotoxic effects of the compounds on various cancer cell lines.[1] Compounds exhibiting significant cytotoxicity are then subjected to further assays to elucidate their mechanism of action, such as the induction of apoptosis (programmed cell death) or cell cycle arrest.[1]

Data Presentation: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)2.01[2]
HeLa (Cervical)>10[2]
HT29 (Colon)2.01[2]
Karpas299 (Lymphoma)>10[2]
Derivative B H1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Derivative C CEM (Leukemia)0.12[4]
Derivative D PC-3 (Prostate)log GI50 -7.10[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • 2-Aminothiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and determine viability using Trypan Blue.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • 2-Aminothiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the 2-aminothiazole derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well cell culture plates

  • 2-Aminothiazole derivatives

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time.

  • Cell Fixation:

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C overnight.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing RNase A and PI.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

anticancer_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of 2-Aminothiazole Derivatives stock Stock Solution Preparation synthesis->stock treatment Compound Treatment stock->treatment cell_culture Cell Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI) ic50->cell_cycle apoptosis_analysis Analysis of Apoptosis Induction apoptosis->apoptosis_analysis cell_cycle_analysis Analysis of Cell Cycle Arrest cell_cycle->cell_cycle_analysis

Anticancer screening workflow for 2-aminothiazole derivatives.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.

II. Antimicrobial Activity Screening

Application Note: 2-Aminothiazole derivatives have been extensively studied for their antimicrobial properties.[1] The primary in vitro assay for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[1]

Data Presentation: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Derivative 1 Bacillus subtilis50Candida albicans100[5]
Escherichia coli100Aspergillus niger>100[5]
Derivative 2 Staphylococcus aureus62.5Trichophyton interdigitale31.25[6]
Derivative 3 Listeria monocytogenes>100Aspergillus fumigatus>100[3]
Derivative 4 Enterobacter cloacae<6.25Trichoderma viride<6.25[3]
Experimental Protocol

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 2-Aminothiazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a standardized suspension of the test microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

  • Inoculation:

    • Inoculate each well with 100 µL of the standardized microbial suspension.

    • Include a growth control (inoculum without any compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization

mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilutions Serial Dilutions of Compounds in 96-well Plate dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect for Growth Inhibition incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Anti-inflammatory and Antioxidant Activity Screening

Application Note: The anti-inflammatory and antioxidant properties of 2-aminothiazole derivatives are also of significant interest.[3][4][6] In vitro anti-inflammatory activity can be assessed by measuring the inhibition of key inflammatory enzymes like Cyclooxygenases (COX-1 and COX-2). Antioxidant potential is often evaluated using assays that measure the compound's ability to scavenge free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Data Presentation: In Vitro Anti-inflammatory and Antioxidant Activity
Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
Derivative X COX-1 InhibitionData to be determined[7]
COX-2 InhibitionData to be determined[7]
Derivative Y DPPH Scavenging14.9 µg/mL[8]
Derivative Z DPPH Scavenging83.63%[5]
Derivative W Nitric Oxide ScavengingData to be determined[9]
Experimental Protocols

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Colorimetric substrate (e.g., TMPD)

  • Arachidonic acid (substrate)

  • 2-Aminothiazole derivatives

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the 2-aminothiazole derivative at various concentrations to the test wells. Include wells for 100% initial activity (no inhibitor) and a background control.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

This assay measures the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 2-Aminothiazole derivatives

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Treat the cells with various concentrations of the 2-aminothiazole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • 2-Aminothiazole derivatives

  • Methanol

  • 96-well plate

  • Microplate reader

  • Ascorbic acid or BHT (positive control)

Procedure:

  • Reaction Setup: In a 96-well plate, add various concentrations of the test compounds dissolved in methanol.

  • Reaction Initiation: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. The scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

Visualization

anti_inflammatory_workflow cluster_cox COX Inhibition Assay cluster_no NO Synthase Inhibition Assay cluster_dpph DPPH Scavenging Assay cox_setup Setup Reaction with COX-1/COX-2 cox_add_inhibitor Add 2-Aminothiazole Derivative cox_setup->cox_add_inhibitor cox_incubate Incubate at 37°C cox_add_inhibitor->cox_incubate cox_start Initiate with Arachidonic Acid cox_incubate->cox_start cox_read Read Absorbance cox_start->cox_read cox_ic50 Determine IC50 cox_read->cox_ic50 no_setup Culture Macrophages no_treat Treat with Derivative & LPS no_setup->no_treat no_griess Griess Assay on Supernatant no_treat->no_griess no_read Read Absorbance at 540nm no_griess->no_read no_inhibition Calculate % Inhibition no_read->no_inhibition dpph_setup Mix Derivative with DPPH dpph_incubate Incubate in Dark dpph_setup->dpph_incubate dpph_read Read Absorbance at 517nm dpph_incubate->dpph_read dpph_ic50 Determine IC50 dpph_read->dpph_ic50

Workflow for anti-inflammatory and antioxidant screening assays.

References

Application Notes and Protocols: 2-Aminothiazole-4-carboxamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potent inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and immunology. The 2-aminothiazole-4-carboxamide core, in particular, has been instrumental in the development of highly selective and potent kinase inhibitors. A prime example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, which incorporates this key structural motif.[1][2][3]

This document provides a summary of the application of the this compound scaffold in the design of kinase inhibitors, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against various protein kinases. This data highlights the potential of this scaffold for developing potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Cellular Assay Potency (nM)Reference
Dasatinib (BMS-354825) Lck0.5-[1][2]
Src0.8-[1][2]
Abl0.6-[2]
c-Kit11-[1]
Compound 12m Lck1.1-[1][2]
Src1.6-[1][2]
Compound 1a (Designed) Aurora Kinase (1MQ4)Docking Score: -9.67-[4][5]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the preparation of N-substituted this compound derivatives, adapted from methodologies reported in the literature.[1][6]

Objective: To synthesize a library of this compound derivatives for screening as kinase inhibitors.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl)

  • Substituted anilines or other primary/secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other peptide coupling agents

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

Step 1: Hydrolysis of Ethyl 2-aminothiazole-4-carboxylate

  • Dissolve ethyl 2-aminothiazole-4-carboxylate in a mixture of methanol and water.

  • Add an aqueous solution of LiOH (1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-aminothiazole-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 2-aminothiazole-4-carboxylic acid (1 equivalent) in DMF, add the desired substituted amine (1.1 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using an in vitro assay format.[7]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant active kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP-to-ADP conversion detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • In a multi-well plate, add the kinase assay buffer.

  • Add the test compound or DMSO (as a no-inhibitor control) to the respective wells.

  • Add the peptide substrate and the kinase to all wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the kinase reaction according to the detection kit manufacturer's instructions.

  • Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Record the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cell-based assay.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a clinically approved drug for the specific cancer type)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge to pellet the cells.

  • Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of medium.

  • Allow the cells to adhere and resume growth by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

  • Add 100 µL of the diluted compounds to the appropriate wells. Include wells with medium and DMSO as a vehicle control and wells with a positive control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

The this compound scaffold has been successfully employed to target various kinases involved in crucial signaling pathways implicated in cancer and inflammation. Below are simplified diagrams of two such pathways.

Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src Family Kinases (e.g., Src, Lck) RTK->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Cell Proliferation Survival, Angiogenesis STAT3->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib) Inhibitor->Src

Caption: Simplified Src kinase signaling pathway.

Aurora_Kinase_Pathway G2_M G2/M Phase AuroraA Aurora A Kinase G2_M->AuroraA AuroraB Aurora B Kinase G2_M->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycle Cell Cycle Progression Spindle->CellCycle Chromosome->CellCycle Cytokinesis->CellCycle Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in cell cycle progression.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of this compound based kinase inhibitors.

Kinase_Inhibitor_Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization Design->Purification Biochemical In Vitro Kinase Inhibition Assay (IC50) Purification->Biochemical Cellular Cellular Proliferation Assay (GI50) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycles InVivo In Vivo Efficacy & Toxicology Studies Optimization->InVivo

Caption: Drug discovery workflow for kinase inhibitors.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. A critical early step in this process is the accurate and reproducible assessment of a compound's in vitro antimicrobial activity. This document provides detailed protocols for fundamental assays used to characterize the inhibitory and bactericidal effects of novel compounds against clinically relevant microorganisms. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and standardized data generation.

These protocols will guide researchers through the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the time-dependent killing kinetics of a novel compound. Adherence to these standardized methods is crucial for the reliable evaluation and comparison of the antimicrobial potency of new chemical entities.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism. This "gold standard" method is essential for the initial screening and characterization of novel compounds.

Materials and Reagents:

  • Novel compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Test microorganism culture

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Positive control antibiotic (e.g., gentamicin, vancomycin)

  • Incubator (35-37°C)

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional)

Protocol:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the novel compound in the broth medium directly in the 96-well microtiter plate.

    • The typical final volume in each well is 100 µL.

    • Ensure the concentration range is appropriate to determine the MIC of the compound.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Growth Control: Inoculum in broth without the compound.

      • Sterility Control: Broth only.

      • Positive Control: Inoculum with a known antibiotic.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify growth.

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate dilute_compound Serial Dilute Novel Compound dilute_compound->inoculate_plate incubate Incubate (16-20h, 37°C) inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for the Broth Microdilution MIC Assay.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC assay and helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Materials and Reagents:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (35-37°C)

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), transfer a small aliquot (typically 10-100 µL) to a fresh, antibiotic-free agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (a 3-log₁₀ reduction).

MBC_Workflow mic_results Obtain MIC Results subculture Subculture from Clear MIC Wells mic_results->subculture incubate_agar Incubate Agar Plates (18-24h, 37°C) subculture->incubate_agar determine_mbc Determine MBC (≥99.9% killing) incubate_agar->determine_mbc

Workflow for the Minimum Bactericidal Concentration Assay.
Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterium and can help determine if the killing is concentration-dependent or time-dependent.

Materials and Reagents:

  • Novel compound

  • Test microorganism culture

  • Appropriate sterile broth medium

  • Sterile flasks or tubes

  • Incubator shaker

  • Sterile saline for dilutions

  • Sterile agar plates

  • Timer

Protocol:

  • Inoculum and Compound Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Prepare flasks or tubes with broth containing the novel compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Incubate the flasks in a shaker at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each collected sample in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow start Inoculate Flasks with Bacteria and Compound incubate_sample Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) start->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate and Count Viable Colonies (CFU) serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Workflow for the Time-Kill Kinetics Assay.

Data Presentation

Quantitative data from the antimicrobial activity assays should be summarized in clearly structured tables to facilitate comparison between different compounds and microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds against Various Bacterial Strains

CompoundStaphylococcus aureus ATCC 29213Escherichia coli ATCC 25922Pseudomonas aeruginosa ATCC 27853Enterococcus faecalis ATCC 29212
Novel Compound A 4 µg/mL16 µg/mL64 µg/mL8 µg/mL
Novel Compound B 2 µg/mL32 µg/mL>128 µg/mL4 µg/mL
Vancomycin 1 µg/mLNINI2 µg/mL
Gentamicin 0.5 µg/mL2 µg/mL4 µg/mL8 µg/mL
NI: No Inhibition at the highest concentration tested.

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Novel Compounds

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Novel Compound A S. aureus ATCC 29213482Bactericidal
Novel Compound A E. coli ATCC 25922161288Bacteriostatic
Novel Compound B S. aureus ATCC 29213242Bactericidal
Novel Compound B E. faecalis ATCC 2921246416Bacteriostatic
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.

Table 3: Time-Kill Kinetics of Novel Compound A against S. aureus ATCC 29213

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.75.75.75.75.7
2 6.55.55.24.84.1
4 7.35.34.63.9<2.0
6 8.15.13.8<2.0<2.0
8 8.55.0<2.0<2.0<2.0
24 9.26.8<2.0<2.0<2.0
<2.0 indicates the limit of detection.

Application Notes and Protocols for Parallel Synthesis of 2-Aminothiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 2-aminothiazole-4-carboxamide and its analogs in parallel synthesis. The methodologies described are suitable for the generation of chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies, crucial in modern drug discovery.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Parallel synthesis, both in solid-phase and solution-phase formats, offers an efficient means to rapidly generate a diverse range of derivatives from this core structure.

Synthetic Strategies for Library Generation

Two primary strategies are widely employed for the parallel synthesis of this compound derivative libraries: solid-phase synthesis (SPS) and solution-phase parallel synthesis.

Solid-Phase Synthesis (SPS): This approach simplifies purification by immobilizing the growing molecule on a polymer support. Excess reagents and by-products are removed by simple washing and filtration steps. This makes it highly amenable to automation and the creation of large libraries. A common method for constructing the 2-aminothiazole ring on a solid support is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1]

Solution-Phase Parallel Synthesis: This strategy involves running multiple reactions in parallel in separate vessels (e.g., in a 96-well plate). While purification can be more complex than in SPS, modern purification techniques like automated flash chromatography or preparative HPLC can be employed. Solution-phase synthesis can offer advantages in terms of reaction monitoring and scalability of individual compounds. Remarkably high-speed synthesis of 2-substituted amino-4-aryl thiazoles in polar solvents has been reported, with reactions completing in as little as 30-40 seconds at ambient temperature without a catalyst.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound Library

This protocol details a solid-phase approach to generate a library of 2-aminothiazole-4-carboxamides with diversity at the 2-amino and 4-carboxamide positions. The synthesis starts with the immobilization of an amino acid on a Rink Amide resin, which will ultimately yield the C-terminal carboxamide upon cleavage.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Thiourea

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Resin Preparation and Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

    • In a separate vessel, activate the first Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Formation of Resin-Bound α-Bromoketone:

    • Swell the resin in a mixture of THF/water.

    • Cool the suspension to 0°C and add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise.

    • Stir the reaction at 0°C for 2 hours.

    • Wash the resin with THF (3x), DCM (3x), and dry.[1]

  • Thiazole Ring Formation (Hantzsch Synthesis):

    • Swell the α-bromoketone resin in ethanol.

    • Add a solution of thiourea (5.0 eq) in ethanol.

    • Heat the mixture at 50°C for 6 hours.[1]

    • Wash the resin with ethanol (3x), DCM (3x), and dry.

  • Diversification of the 2-Amino Group (Optional):

    • The free 2-amino group on the resin-bound thiazole can be further functionalized at this stage by acylation, sulfonylation, or reductive amination with a library of building blocks.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/TIS/water for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product with cold diethyl ether, centrifuge, and decant the solvent.

    • Purify the final products using preparative HPLC.

Protocol 2: Solution-Phase Parallel Synthesis of 2-Amino-4-arylthiazoles

This protocol is adapted from a high-speed, catalyst-free method for the synthesis of 2-amino-4-arylthiazoles.[2] This method is well-suited for generating a library of compounds with diverse aryl groups at the 4-position.

Materials:

  • Substituted phenacyl bromides (library of α-haloketones)

  • Thiourea

  • Polar solvent (e.g., methanol, ethanol, or DMF with a polarity index > 4.8)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup:

    • In each well of a 96-well reaction block or in individual vials, add a solution of a unique substituted phenacyl bromide (1.0 eq) in the chosen polar solvent.

    • To each well/vial, add a solution of thiourea (1.2 eq) in the same solvent.

  • Reaction:

    • Stir the reaction mixtures vigorously at ambient temperature (e.g., 30°C).

    • The reaction is typically complete within 30-180 seconds, which can be monitored by TLC.[2]

  • Work-up and Purification:

    • Upon completion, the reaction mixtures can be directly purified.

    • For purification-free high-purity samples, the solvent can be evaporated, and the residue washed with a non-polar solvent to remove any unreacted starting materials.[2]

    • Alternatively, for higher purity, the crude products can be subjected to automated parallel flash chromatography or preparative HPLC.

Protocol 3: Ugi Four-Component Reaction for Library Synthesis

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating highly diverse libraries of compounds in a single step.[3][4][5] While a specific protocol starting with this compound is not explicitly detailed in the provided search results, a general procedure can be outlined based on the principles of the Ugi reaction. Here, this compound would serve as the amine component.

Materials:

  • This compound (amine component)

  • Library of aldehydes or ketones (oxo component)

  • Library of isocyanides

  • Library of carboxylic acids

  • Methanol or 2,2,2-trifluoroethanol (TFE)

Procedure:

  • Reaction Setup:

    • In a series of reaction vials, dissolve this compound (1.0 eq) in methanol or TFE.

    • To each vial, add a unique aldehyde or ketone (1.0 eq).

    • After a brief stirring period (e.g., 10 minutes), add a unique carboxylic acid (1.0 eq) to each vial.

    • Finally, add a unique isocyanide (1.0 eq) to each vial.

  • Reaction:

    • Seal the vials and stir the mixtures at room temperature for 24-48 hours.

    • Monitor the progress of the reactions by LC-MS.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixtures under reduced pressure.

    • The resulting residues can be purified by preparative HPLC or column chromatography to isolate the desired library of α-acetamido carboxamide derivatives.

Data Presentation

The yields of parallel synthesis can vary depending on the specific building blocks used and the synthetic strategy employed. The following tables provide representative data collated from various sources.

Table 1: Representative Yields for Solid-Phase Synthesis of 2-Aminothiazole Derivatives

Resin TypeDiversity ElementNumber of CompoundsYield Range (%)Purity Range (%)Reference
Rink Amide ResinAcylating agent at 2-amino position1033-78>90[6]
Merrifield ResinNucleophile at 5-position4068-97 (stepwise)>95[7]

Table 2: Yields for High-Speed Solution-Phase Synthesis of 2-Amino-4-arylthiazoles [2]

Aryl Substituent on Phenacyl BromideReaction Time (sec)Yield (%)
4-H30-4095
4-CH₃18092
4-Cl30-4096
4-Br30-4098
4-NO₂30-4094

Visualizations

Experimental Workflows

G Solid-Phase Synthesis Workflow Resin Rink Amide Resin Coupling Couple Fmoc-Amino Acid Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Bromination Form α-Bromoketone Deprotection->Bromination Cyclization Hantzsch Cyclization (Thiourea) Bromination->Cyclization Diversification Diversify 2-Amino Group (Acylation/Sulfonylation) Cyclization->Diversification Cleavage Cleave from Resin (TFA Cocktail) Diversification->Cleavage Purification Purify Library (Prep-HPLC) Cleavage->Purification

Caption: Workflow for solid-phase parallel synthesis.

G Solution-Phase Synthesis Workflow Start Array of α-Haloketones (in 96-well plate) Add_Thiourea Add Thiourea Solution Start->Add_Thiourea React React at RT (30-180 sec) Add_Thiourea->React Purify Parallel Purification (Automated Flash/HPLC) React->Purify Library Final Compound Library Purify->Library

Caption: Workflow for solution-phase parallel synthesis.

Representative Signaling Pathway

Many 2-aminothiazole derivatives exhibit anticancer activity by inhibiting protein kinases. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.

G Generalized Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 P Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 P Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 P Transcription Transcription Factor Kinase3->Transcription P Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase2

Caption: Generalized kinase signaling pathway targeted by inhibitors.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Aminothiazole-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 2-aminothiazole-4-carboxamide analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Molecular docking is a crucial in-silico tool to predict the binding conformations and affinities of these analogs with their respective biological targets, thereby guiding the design and development of more potent therapeutic agents.

Overview of this compound Analogs and Their Targets

2-Aminothiazole derivatives are versatile scaffolds in drug discovery, with several approved drugs containing this core structure.[1] Analogs of this compound have been investigated as inhibitors of various enzymes and proteins involved in different disease pathways.

Key Biological Targets:

  • Bacterial Enzymes: UDP-N-acetylmuramate/l-alanine ligase (MurC) and β-ketoacyl-ACP synthase (mtFabH) are essential for bacterial cell wall synthesis, making them attractive targets for novel antibacterial agents.[1][2][4]

  • Human Enzymes: Carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) are implicated in various physiological processes, and their inhibition is a therapeutic strategy for several diseases.[5]

  • Cancer-Related Proteins: mTOR, EGFR, and Hec1/Nek2 are key proteins in cancer cell proliferation and survival pathways, and their inhibition is a major focus of anticancer drug development.[6][7]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route for 2-aminothiazole-4-carboxylate derivatives involves the Hantzsch thiazole synthesis. The following is a generalized protocol based on literature procedures.[4][8]

Materials:

  • Methyl dichloroacetate

  • Appropriate aldehyde

  • Thiourea

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (for hydrolysis to carboxylic acid)

  • Hydrochloric acid (for acidification)

Procedure:

  • Glycidic Ester Formation: React methyl dichloroacetate with the desired aldehyde in a Darzens reaction to form an α-chloro glycidic ester and β-chloro α-oxoester mixture.

  • Extraction: Extract the mixture with diethyl ether.

  • Thiazole Ring Formation: Immediately react the extracted mixture with thiourea dissolved in methanol to generate the methyl 2-aminothiazole-4-carboxylate analogs.

  • Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the methyl ester can be hydrolyzed using a solution of sodium hydroxide, followed by acidification with hydrochloric acid.[4]

  • Purification: The final products are purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][6]

Molecular Docking Protocol

This protocol outlines the general steps for performing molecular docking studies of this compound analogs against a target protein.

Software and Tools:

  • Molecular Docking Software: AutoDock, GOLD, or similar programs.[8]

  • Molecular Visualization Software: PyMOL, Discovery Studio, or Chimera.

  • Protein Data Bank (PDB): For retrieving the 3D structure of the target protein.

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or similar tools for drawing and saving ligand structures.

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, ligands, and any co-factors not relevant to the study.

    • Add polar hydrogen atoms and assign appropriate charges to the protein residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs using chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign appropriate charges to the ligand atoms.

  • Grid Generation:

    • Define the binding site on the target protein. This can be done by identifying the active site from literature or by using the coordinates of a co-crystallized ligand.

    • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Run the molecular docking simulation using the prepared protein and ligands.

    • The docking algorithm will explore different conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose for each ligand based on the docking score or binding energy.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, using molecular visualization software.

    • Compare the binding modes and affinities of different analogs to understand the structure-activity relationship (SAR).

Data Presentation

The following tables summarize quantitative data from various molecular docking and biological activity studies of 2-aminothiazole derivatives.

Table 1: Antibacterial and Antifungal Activity of 2-Aminothiazole-4-Carboxylate Schiff Bases [1][2]

CompoundTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Binding Affinity (kcal/mol) (Target: UDP-N-acetylmuramate/l-alanine ligase)
2a Staphylococcus epidermidis250--
Candida albicans-20.0-
2b Pseudomonas aeruginosa375--7.6
Candida glabrata-21.0
2d Staphylococcus aureus250--
2g Escherichia coli375--

Table 2: Activity of 2-Aminothiazole-4-Carboxylate Analogs against M. tuberculosis and mtFabH [4][8]

CompoundM. tuberculosis H37Rv MIC (µg/mL)mtFabH Inhibition
2 0.06Not Active
6 16Not Active
9 0.06Not Active
11 32Not Active
Bromoacetamido analogs Not ActiveActive

Table 3: Inhibitory Activity of 2-Aminothiazole Derivatives against Human Enzymes [5]

CompoundhCA I Ki (µM)hCA II Ki (µM)AChE Ki (µM)BChE Ki (µM)
2-amino-4-(4-chlorophenyl)thiazole 0.008 ± 0.001---
2-amino-4-(4-bromophenyl)thiazole -0.124 ± 0.0170.129 ± 0.0300.083 ± 0.041

Table 4: Binding Energies of 2-Aminothiazole Derivatives against Cancer Targets

CompoundTarget ProteinBinding Energy (kcal/mol)
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole hCA I-6.75[5]
hCA II-7.61[5]
AChE-7.86[5]
BChE-7.96[5]
1a mTOR (PDB: 4DRH)Stronger than rapamycin[6]
EGFR (PDB: 4RJ3)Stronger than doxorubicin[6]
2a mTOR (PDB: 4DRH)Stronger than rapamycin[6]
EGFR (PDB: 4RJ3)Stronger than doxorubicin[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and in-silico evaluation of this compound analogs.

G cluster_synthesis Synthesis & Characterization cluster_insilico In-Silico Evaluation cluster_bioassay Biological Evaluation s1 Reactants (Aldehyde, Dichloroacetate, Thiourea) s2 Hantzsch Thiazole Synthesis s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 s4 Characterization (NMR, FTIR, MS) s3->s4 d1 Ligand Preparation (2D to 3D, Energy Minimization) s4->d1 Synthesized Analogs d3 Molecular Docking (Grid Generation, Docking Simulation) d1->d3 d2 Protein Preparation (PDB, Remove Water, Add Hydrogens) d2->d3 d4 Analysis of Results (Binding Energy, Interactions) d3->d4 b1 In-vitro Assays (MIC, IC50, Ki) d4->b1 Promising Candidates b2 Structure-Activity Relationship (SAR) b1->b2 b2->d1 Feedback for New Designs

Caption: Workflow for Synthesis and Docking of 2-Aminothiazole Analogs.

Signaling Pathway Inhibition

The diagram below depicts a simplified representation of how 2-aminothiazole analogs can inhibit cancer-related signaling pathways.

G cluster_pathway Cancer Cell Signaling GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K/Akt EGFR->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminothiazole Analogs Inhibitor->EGFR Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of EGFR and mTOR Pathways by 2-Aminothiazole Analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminothiazole-4-carboxamide and its precursors, thereby improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 2-aminothiazole core structure?

A1: The most widely recognized method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative to form the 2-aminothiazole ring.[1][2]

Q2: How can I synthesize the precursor, ethyl 2-aminothiazole-4-carboxylate?

A2: A common and effective method is the reaction of ethyl bromopyruvate with thiourea in ethanol. The mixture is typically refluxed for several hours. This method has been reported to yield up to 70% of the desired product.[3]

Q3: What are the key steps to convert ethyl 2-aminothiazole-4-carboxylate to a this compound derivative?

A3: The conversion typically involves two main steps: first, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and second, amidation of the carboxylic acid. The hydrolysis can be achieved using a base like sodium hydroxide, followed by acidification.[4] The resulting carboxylic acid can then be coupled with an amine using a suitable coupling agent to form the amide. Another approach involves converting the carboxylic acid to a Weinreb amide, which can then be further reacted to yield the desired carboxamide.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate - Incomplete reaction. - Side reactions due to harsh conditions. - Impure starting materials (ethyl bromopyruvate or thiourea).- Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Ensure the reflux is maintained for a sufficient duration (e.g., up to 24 hours).[3] - pH Control: After the reaction, carefully basify the solution (e.g., to pH 10 with NaOH) to precipitate the product.[3] - Purity of Reagents: Use pure ethyl bromopyruvate and thiourea. Impurities can lead to unwanted byproducts.
Difficulty in isolating the product - Product is soluble in the reaction mixture. - Formation of an emulsion during workup.- Precipitation: Pour the cooled reaction mixture into ice-cold water to facilitate precipitation of the product.[3] - Extraction: If the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate.[3] Break emulsions by adding brine or filtering through celite.
Low yield during ester hydrolysis - Incomplete hydrolysis. - Degradation of the thiazole ring under harsh basic conditions.- Reaction Monitoring: Monitor the hydrolysis by TLC to ensure all the starting ester is consumed. - Controlled Conditions: Use a moderate concentration of base (e.g., 0.1 M NaOH) and control the reaction temperature to avoid degradation.[4]
Poor yield in the final amidation step - Inefficient coupling agent. - Inactive carboxylic acid. - Unwanted side reactions.- Coupling Agents: Use reliable coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[5] - Acid Activation: Consider converting the carboxylic acid to an acid chloride or using a Weinreb amide intermediate for cleaner reactions.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate[3]
  • Reaction Setup: In a round-bottom flask, dissolve ethyl bromopyruvate (2 moles) and thiourea (3 moles) in 100 mL of 99.9% ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (petroleum ether: ethyl acetate, 1:3).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into ice-cold water and basify to pH 10 with 2 M NaOH solution.

  • Isolation: Collect the resulting off-white precipitate by filtration and recrystallize from ethanol.

  • Expected Yield: Approximately 70%.

Protocol 2: Hydrolysis of Ethyl 2-aminothiazole-4-carboxylate to 2-amino-5-substituted-thiazole-4-carboxylic acid[4]
  • Reaction Setup: Dissolve the starting ethyl ester in a suitable solvent.

  • Hydrolysis: Add 0.1 M sodium hydroxide solution and stir the mixture. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully add dilute hydrochloric acid to the reaction mixture to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate and wash with water to obtain the pure carboxylic acid.

Protocol 3: Synthesis of a this compound derivative via Weinreb Amide[5]
  • Acylation: To a solution of ethyl 2-aminothiazole-4-carboxylate in dichloromethane (DCM), add the desired carboxylic acid, PyBOP, DIPEA, and a catalytic amount of DMF. Stir at room temperature for 16 hours.

  • Workup: Dilute the reaction mixture with water and extract with DCM. Dry the organic layer over sodium sulfate and concentrate.

  • Weinreb Amide Formation: The acylated intermediate is then converted to the Weinreb amide (details of this specific step may vary based on the substrate).

  • Final Amide Formation: The Weinreb amide is then reacted with the appropriate nucleophile (e.g., an amine) to yield the final carboxamide.

Data Summary

Starting Material(s)ProductReagents/ConditionsYieldReference
Ethyl bromopyruvate, ThioureaEthyl 2-aminothiazole-4-carboxylateEthanol, Reflux 24h70%[3]
Ethyl 2-aminothiazole-4-carboxylate, Adamantane-1-carboxylic acid2-(Adamantane-1-carboxamido)-N-methoxy-N-methylthiazole-4-carboxamidePyBOP, DIPEA, DMF, DCMNot specified for this intermediate[5]
2-bromo-1-(3-trifluromethyl) phenylethanone, Substituted thioureaN-methyl-4-(3-trifluoromethyl) phenyl) thiazole-2-amineEthanol, Reflux 30 mins61.62%[2]

Visual Guides

experimental_workflow cluster_synthesis Synthesis of Ethyl 2-Aminothiazole-4-carboxylate start Ethyl Bromopyruvate + Thiourea reflux Reflux in Ethanol (24h) start->reflux Hantzsch Reaction workup Workup: - Concentrate - Add to ice water - Basify (pH 10) reflux->workup product1 Ethyl 2-Aminothiazole- 4-carboxylate workup->product1 logical_relationship cluster_conversion Conversion to this compound start_ester Ethyl 2-Aminothiazole- 4-carboxylate hydrolysis Hydrolysis (e.g., NaOH) start_ester->hydrolysis carboxylic_acid 2-Aminothiazole- 4-carboxylic acid hydrolysis->carboxylic_acid amidation Amidation (Coupling Agent + Amine) carboxylic_acid->amidation final_product 2-Aminothiazole- 4-carboxamide amidation->final_product

References

Technical Support Center: Overcoming Solubility Issues of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-aminothiazole derivatives. Here you will find troubleshooting guidance and frequently asked questions to address specific issues in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of 2-aminothiazole derivatives.

Question: My 2-aminothiazole derivative is insoluble in aqueous buffers, preventing me from performing my in vitro assays. What are my immediate options?

Answer: For initial in vitro screening, several rapid methods can be employed to solubilize your compound:

  • Co-solvents: A mixture of water and a water-miscible organic solvent can significantly increase solubility.[1][2] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG).[1] It is advisable to start with a low percentage of the co-solvent and incrementally increase it until the compound dissolves. Be aware of the potential for co-solvent toxicity in your specific cell-based assays.

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the basic nature of the amino group.[1][3] In acidic conditions, the amine group can be protonated, which may lead to an increase in aqueous solubility.[1][3] Attempt to dissolve your compound in a buffer with a slightly acidic pH. However, be cautious as extreme pH values could lead to the degradation of your compound.[1]

Question: I have a promising 2-aminothiazole lead compound, but its poor solubility is a significant obstacle for further development. How do I choose the right solubility enhancement strategy?

Answer: The selection of an appropriate solubility enhancement strategy is contingent on the physicochemical properties of your specific derivative, the intended dosage form, and the current stage of drug development. The following workflow can guide your decision-making process:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Considerations Start Poorly Soluble 2-Aminothiazole Derivative Ionizable Is the compound ionizable? Start->Ionizable Salt Salt Formation Ionizable->Salt Yes Cocrystal Co-crystallization Ionizable->Cocrystal No Amorphous Amorphous Solid Dispersion Salt->Amorphous Cocrystal->Amorphous Complexation Cyclodextrin Complexation Amorphous->Complexation Nanosuspension Nanosuspension Complexation->Nanosuspension Prodrug Prodrug Approach Nanosuspension->Prodrug DosageForm Oral vs. Parenteral Dosage Nanosuspension->DosageForm DevStage Early vs. Late Stage Development Prodrug->DevStage

Figure 1. Decision workflow for selecting a solubility enhancement strategy.

Question: My attempt to create a salt of my 2-aminothiazole derivative to enhance its solubility was unsuccessful. What could be the reason?

Answer: Successful salt formation is not always guaranteed and is dependent on the pKa difference between the drug and the salt co-former.[1] For a stable salt to form, the general guideline is that the difference in pKa (ΔpKa) between the basic 2-aminothiazole derivative and the acidic co-former should be greater than 2 to 3.[1][4]

FAQs

Why do many 2-aminothiazole derivatives have poor solubility?

The solubility of 2-aminothiazole derivatives is influenced by their molecular structure. While the 2-aminothiazole core itself is soluble in water, the addition of various substituents during drug design, often to enhance target affinity, can increase the molecule's lipophilicity and molecular weight, leading to reduced aqueous solubility.[5][6][7] The crystalline nature of these compounds can also contribute to poor solubility, as energy is required to break the crystal lattice before the molecule can dissolve.

What are the main strategies for improving the solubility of 2-aminothiazole derivatives?

Several strategies can be employed to enhance the solubility of these compounds, broadly categorized as physical and chemical modifications.

Physical Modifications:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state.[8][9][10] This can lead to the drug being in an amorphous (non-crystalline) state, which generally has a higher solubility.[9]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[11][12][13] The reduced particle size significantly increases the surface area, leading to a faster dissolution rate.[11][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, forming inclusion complexes that have increased apparent water solubility.[1][15][16][17]

Chemical Modifications:

  • Salt Formation: For 2-aminothiazole derivatives with a suitable pKa, conversion to a salt form can significantly improve solubility and dissolution rate.[1][18][19] Approximately 50% of marketed small molecule drugs are in salt form.

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that is chemically or enzymatically converted to the active parent drug in vivo.[20][21][22][23][24] This approach can be used to temporarily modify the physicochemical properties of the drug, such as solubility, to improve its delivery.[20][24]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile drugs and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.[8][25]

Materials:

  • 2-aminothiazole derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the 2-aminothiazole derivative and PVP K30 in a 1:4 drug-to-carrier ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C.

  • A thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for solubility enhancement and physical properties.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This method is simple and avoids the use of large volumes of organic solvents.[25]

Materials:

  • 2-aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-methanol solution (1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Place HP-β-CD in a mortar and add a small amount of the water-methanol solution to form a paste.

  • Add the 2-aminothiazole derivative to the paste in a 1:1 molar ratio.

  • Knead the mixture for 45 minutes, adding more of the water-methanol solution if necessary to maintain a suitable consistency.

  • Dry the resulting product in a vacuum oven at 50°C until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterize the inclusion complex for solubility enhancement and physical properties.

Data Presentation

The following table illustrates the potential improvement in aqueous solubility of a hypothetical 2-aminothiazole derivative using different enhancement techniques. The fold increase is based on typical values reported in the literature for poorly soluble compounds.

Formulation Solubility (µg/mL) Fold Increase in Solubility
Unmodified 2-Aminothiazole Derivative21
Solid Dispersion (1:4 with PVP K30)5025
Nanosuspension8040
Cyclodextrin Complex (1:1 with HP-β-CD)3015
Phosphate Prodrug>1000>500

Note: The values presented are hypothetical and for illustrative purposes only. Actual solubility improvements will vary depending on the specific 2-aminothiazole derivative and the experimental conditions.

References

Technical Support Center: Purification of 2-Aminothiazole-4-Carboxamide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the purification of 2-aminothiazole-4-carboxamide and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound products?

The two primary purification techniques for this compound derivatives are recrystallization and flash column chromatography.[1][2] Recrystallization is often attempted first if the crude product is a solid and of reasonable purity.[3] Flash column chromatography is used for complex mixtures, oily products, or when high purity is required and recrystallization is ineffective.[2][4]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the purity and physical state of your crude product.

  • Choose Recrystallization when:

    • The crude product is a solid.

    • Thin-layer chromatography (TLC) analysis shows one major product spot with minor, fast- or slow-running impurities.

    • You need a simple, cost-effective method for large-scale purification.

  • Choose Column Chromatography when:

    • The crude product is an oil or a non-crystalline solid.[2]

    • TLC analysis shows multiple spots with similar retention factors (Rf) to your desired product.[1]

    • Impurities are structurally very similar to the product.

    • A very high degree of purity (>99%) is required for downstream applications.[5]

Q3: What are the likely impurities in my reaction mixture?

Impurities often stem from the starting materials and side reactions of the common Hantzsch thiazole synthesis.[6][7] Potential impurities include:

  • Unreacted Thiourea: Highly polar and usually removed during aqueous work-up.

  • Unreacted α-haloketone/ester (e.g., ethyl bromopyruvate): Can be a major contaminant if the reaction is incomplete.

  • Isomeric Byproducts: Under certain conditions (particularly acidic), the condensation can yield 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product.[5]

  • Side-products from decomposition: 2-aminothiazole compounds can be unstable, and prolonged reaction times or harsh work-up conditions may lead to degradation.[8]

Purification Troubleshooting Guide

Q1: My final product is an oil, not a solid. What should I do?

An oily product indicates the presence of impurities that depress the melting point.

  • Initial Step: Ensure all solvent from the work-up has been thoroughly removed under vacuum. Residual solvents like DMF or DMSO can cause products to oil out.

  • Solution: If the product remains oily, purification by flash column chromatography is the recommended next step.[2][4] This method is effective at separating the desired product from the impurities causing the issue.

Q2: My TLC shows multiple spots after the reaction. How do I proceed?

Multiple spots indicate an incomplete reaction or the formation of byproducts.

  • Identify the Product: If possible, use a co-spot of a pure standard or starting material to identify the product spot. Note the Rf values of all spots.

  • Purification Strategy: Flash column chromatography is the best approach to separate multiple components.[1] Develop a solvent system that provides good separation between your product and the major impurities on an analytical TLC plate before attempting the column. A separation of ΔRf > 0.2 is ideal.

Q3: My yield is very low after purification. What are the possible causes?

Low yield can result from issues in the reaction, work-up, or purification stages.

  • Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed.[3] Side reactions may also consume starting material, leading to a lower yield of the desired product.[5]

  • Work-up: The product may have partial solubility in the aqueous phase, leading to losses during extraction. Perform multiple extractions (e.g., 3 x 50 mL) with an appropriate organic solvent like ethyl acetate to ensure complete recovery.[1]

  • Recrystallization: Using too much solvent will result in significant product loss. The goal is to dissolve the compound in a minimal amount of hot solvent. Ensure the solution is fully cooled (e.g., in an ice bath) to maximize crystal precipitation before filtration.

  • Chromatography: If the product is very polar, it may not elute completely from the silica gel column. Choosing a more polar eluent system can help improve recovery.

Q4: I see a new spot on my TLC plate after letting the "pure" product sit for a few days. What is happening?

Some 2-aminothiazole derivatives can be unstable and decompose upon storage.[8]

  • Storage: Store your purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) if it is particularly sensitive.

  • Re-purification: If the downstream application requires high purity, the material may need to be re-purified by chromatography or recrystallization before use.

Purification Workflow

The following diagram outlines a general workflow for the purification of this compound products.

Caption: Decision workflow for purifying this compound.

Data Tables

Table 1: Example Recrystallization Conditions for 2-Aminothiazole Derivatives

Compound TypeSolvent SystemYieldReference
2-Aminothiazole-4-carboxylateChloroform:Methanol (1:3)44.9%[9]
2-Aminothiazole-4-carboxylateChloroform:Methanol (1:6)33.1%[9]
Substituted 2-AminothiazoleEthanolGood[1]
Ethyl 2-aminothiazole-4-carboxylateEthanol70%[3]
2-AminothiazoleBenzene88.9%[8]

Table 2: Example Flash Column Chromatography Conditions for 2-Aminothiazole Derivatives

Compound TypeEluent SystemYieldReference
Substituted 2-Aminothiazole5% Ethyl Acetate in Hexane25%[2]
Substituted 2-Aminothiazole2.5% Methanol in DichloromethaneN/A[2]
Substituted 2-Aminothiazole3% Acetone in Dichloromethane10%[2]
2-Aminothiazole SulfonamidesSilica Gel (unspecified eluent)34-35%[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose an appropriate solvent or solvent system (see Table 1). The ideal solvent should dissolve the compound poorly at room temperature but well when heated.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This can be done on a hot plate with stirring. Add the solvent in small portions.

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be confirmed by melting point analysis, TLC, and/or NMR.

Protocol 2: General Flash Column Chromatography Procedure

  • TLC Analysis: Determine an optimal eluent system using analytical TLC plates. The desired compound should have an Rf value of approximately 0.25-0.35, with good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent like hexane). Pour the slurry into a glass column, allowing the silica to settle into a packed bed without air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a hand pump or compressed air) to push the solvent through the silica gel. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2] Confirm purity using appropriate analytical techniques.

References

optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction for the synthesis of thiazole derivatives.[1][2] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] This method was first reported by Arthur Hantzsch in 1887 and remains widely used due to its reliability and the general availability of the starting materials.[4]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate.[3][4][5] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step results in the formation of the aromatic thiazole ring.[3][4]

Q3: What are the typical starting materials for this synthesis?

The fundamental reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[4] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[4]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[3][4][5] However, optimizing reaction conditions is critical to maximize both yield and purity.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the α-haloketone is fresh or has been stored properly, as they can be lachrymatory and may decompose over time.[4] - Verify the purity of the thioamide.[4]
Incorrect stoichiometry - A slight excess of the thioamide (e.g., 1.5 equivalents) is often employed to ensure the complete consumption of the α-haloketone.[4][5]
Suboptimal reaction temperature - Many Hantzsch syntheses require heating to proceed at an optimal rate.[4] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4] Conversely, excessive heat can lead to the formation of side products.[4]
Inappropriate solvent - The choice of solvent can significantly influence the reaction rate and yield.[4] Polar protic solvents like ethanol and methanol are commonly used.[4] Refer to the data table below for the effects of different solvents.
Problem 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Steps
Side reactions from unstable reactants - Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[4] Consider running the reaction under neutral or slightly basic conditions if this is suspected.
Competing reactions - In multi-component reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can sometimes mitigate this issue.[4]
Regioselectivity issues - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[6] Careful analysis of the product mixture by NMR is necessary to identify the isomers.[4]
Problem 3: Product Isolation Issues
Possible Cause Troubleshooting Steps
Product does not precipitate - If the product is soluble in the reaction mixture, precipitation can often be induced by pouring the cooled reaction mixture into a beaker of cold water or a dilute sodium carbonate solution.[3][5]
Product is an oil or does not crystallize - If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary for purification.[4]

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
SolventTemperature (°C)Time (h)Yield (%)Reference
EthanolReflux2-3.579-90[7]
Methanol900.595[8]
1-ButanolReflux2-3.5-[7]
2-PropanolReflux2-3.5-[7]
WaterReflux2-3.5-[7]
Ethanol/Water (1:1)652-3.579-90[7]
Dimethylformamide (DMF)---[2]

Note: Yields can vary significantly based on the specific substrates used.

Table 2: Optimization of a Microwave-Assisted Hantzsch Synthesis
SolventTemperature (°C)Time (min)Yield (%)
No solvent90-12015Trace
Ethanol90-1201579
Ethanol90-1203085
Methanol901571
Methanol 90 30 95

Data from a study optimizing the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea.[8]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a Hantzsch thiazole synthesis.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[3][5]

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

  • Determine the mass and percent yield of the product.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[3]

Visualizations

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Combine α-haloketone and thioamide B Add solvent (e.g., Methanol) A->B C Heat and stir (e.g., 100°C, 30 min) B->C D Cool to RT C->D E Pour into Na₂CO₃ solution D->E F Filter precipitate E->F G Wash with water F->G H Air dry product G->H I Determine yield H->I J Characterize (MP, TLC, NMR) I->J

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Logic Start Low Product Yield? Check_Reactants Check reactant purity and stoichiometry Start->Check_Reactants Optimize_Temp Optimize temperature (TLC monitoring) Start->Optimize_Temp Change_Solvent Change solvent Start->Change_Solvent Precipitation_Issue Product not precipitating? Check_Reactants->Precipitation_Issue Optimize_Temp->Precipitation_Issue Change_Solvent->Precipitation_Issue Add_Water Add to cold water or dilute base Precipitation_Issue->Add_Water Yes Extraction Extract with organic solvent and purify by chromatography Precipitation_Issue->Extraction No Success Yield Improved Add_Water->Success Extraction->Success

References

troubleshooting side reactions in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of 2-aminothiazoles, primarily through the Hantzsch thiazole synthesis and its variations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the 2-aminothiazole ring.[1][2] One-pot variations where the α-haloketone is generated in situ from a ketone and a halogenating agent are also frequently employed to avoid handling lachrymatory α-haloketones.[3][4]

Q2: What are the typical starting materials for the Hantzsch 2-aminothiazole synthesis?

A2: The essential starting materials are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetaldehyde) and thiourea or a substituted thiourea.[1][5] For one-pot syntheses, a ketone, thiourea, and a halogen source like iodine or N-bromosuccinimide (NBS) are used.[4][6]

Q3: What are the most common side reactions in 2-aminothiazole synthesis?

A3: A significant side reaction is the formation of the isomeric byproduct, 2-imino-2,3-dihydrothiazole.[7] This is particularly prevalent under acidic conditions.[7][8] Additionally, during the synthesis of the α-haloketone starting material, side products such as α,α-dihalogenated ketones and halogenation of the aromatic ring can occur.

Q4: How can I improve the yield of my 2-aminothiazole synthesis?

A4: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yields.[7] The use of catalysts can also significantly enhance yields.[9] Furthermore, alternative energy sources like microwave irradiation have been shown to improve yields and reduce reaction times.[9]

Q5: Are there more environmentally friendly ("greener") methods for 2-aminothiazole synthesis?

A5: Yes, several greener approaches have been developed. These include using water as a solvent, employing reusable catalysts, and utilizing solvent-free or microwave-assisted conditions, which often lead to shorter reaction times and reduced energy consumption.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impure α-haloketone or thiourea. α-haloketones can degrade over time.[5] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time.[7] 3. Improper Stoichiometry: Incorrect molar ratios of reactants. A slight excess of thiourea is sometimes used.[11]1. Ensure the purity of your starting materials. Use freshly prepared or properly stored α-haloketones.[5] 2. Systematically optimize the reaction conditions. Common solvents include ethanol and methanol.[5] Heating is often required.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] 3. Verify the stoichiometry of your reactants.
Formation of Multiple Products/Impurities 1. Isomeric Byproduct Formation: Formation of 2-imino-2,3-dihydrothiazole, especially under acidic conditions.[7][8] 2. Side Reactions of Starting Materials: Decomposition of reactants or side reactions of functional groups on the starting materials.[5] 3. Over-halogenation: Formation of di-halogenated byproducts during in situ α-haloketone formation.1. Adjust the pH of the reaction. Running the reaction under neutral or slightly basic conditions can minimize the formation of the 2-imino isomer.[5] 2. Protect sensitive functional groups on your reactants. Monitor the reaction to avoid prolonged reaction times which can lead to decomposition.[9] 3. Carefully control the stoichiometry of the halogenating agent in one-pot syntheses.
Difficult Product Isolation/Purification 1. Product Solubility: The desired product may be soluble in the reaction solvent. 2. Complex Product Mixture: The presence of multiple byproducts and unreacted starting materials complicates purification.[9] 3. Catalyst Removal: Difficulty in separating the catalyst from the product.[9]1. After the reaction, try precipitating the product by adding a non-solvent (often water) or by cooling the reaction mixture.[1] 2. Use column chromatography for purification if simple precipitation is insufficient.[2] 3. Employ a solid-supported or reusable catalyst that can be easily removed by filtration.[9]
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, reaction time, or stirring rate. 2. Variability in Reagent Quality: Using reagents from different batches or of varying purity.[9] 3. Atmospheric Moisture: Some reactants may be sensitive to moisture.[9]1. Maintain strict control over all reaction parameters. 2. Use reagents of consistent purity, preferably from the same batch for a series of experiments.[9] 3. If reactants are moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of a One-Pot 2-Aminothiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O803.565
2EtOH803.092
3CH₃CN803.588
4Toluene804.045
5Dioxane804.055
6EtOH25 (RT)5.040
7EtOH603.578

Reaction Conditions: Acetophenone (1.5 mmol), thiourea (1.5 mmol), TCCA (0.5 mmol), and catalyst in 3 mL of solvent. Data adapted from a study on a novel catalytic system.[4]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Protocol 2: One-Pot Catalytic Synthesis of 2-Aminothiazoles

This protocol describes a modern, one-pot approach using a halogenating agent and a catalyst.[4]

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄) (0.01 g)

  • Ethanol (EtOH) (3.0 mL)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a suitable reaction vessel, stir a mixture of the acetophenone derivative, TCCA, and the catalyst in EtOH at 80°C for approximately 25 minutes.

  • Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture and, if using a magnetic catalyst, separate it with an external magnet.

  • Add the 10% NaHCO₃ solution to neutralize the mixture, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid with water and ethanol and dry to obtain the pure 2-aminothiazole product.

Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization side_product 2-Imino-2,3- dihydrothiazole intermediate1->side_product Alternative Cyclization (Acidic Conditions) aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents Adjust Stoichiometry check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions reagents_bad->start temp Adjust Temperature optimize_conditions->temp Optimize solvent Screen Solvents optimize_conditions->solvent Optimize time Optimize Time (TLC) optimize_conditions->time Optimize consider_catalyst Consider Catalyst or Alternative Method optimize_conditions->consider_catalyst No Improvement conditions_ok Optimization Successful temp->conditions_ok solvent->conditions_ok time->conditions_ok end Improved Yield and Purity conditions_ok->end add_catalyst Add Catalyst (Acidic/Basic/Reusable) consider_catalyst->add_catalyst Try mw_synthesis Try Microwave Synthesis consider_catalyst->mw_synthesis Try add_catalyst->end mw_synthesis->end

References

Technical Support Center: Enhancing the Biological Activity of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, optimization, and biological evaluation of 2-aminothiazole analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-aminothiazole analogs that influence their biological activity?

A1: The biological activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have revealed several key insights:

  • N-2 Position: This position on the aminothiazole core exhibits high flexibility and is a critical site for modification to improve potency and selectivity. Introduction of substituted benzoyl or other acyl groups at this position has been shown to dramatically enhance activity against targets like Mycobacterium tuberculosis and various kinases.[1]

  • C-4 Position: For certain targets, such as in antitubercular agents, a 2-pyridyl substituent at the C-4 position is a strict requirement for high potency.[1] Modifications at this position are generally not well-tolerated.

  • C-5 Position: Substitutions at the C-5 position can also modulate activity. For instance, the introduction of appropriately-sized substituents at the 4- and 5-positions can improve the inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS).[2]

Q2: Which signaling pathways are commonly targeted by 2-aminothiazole derivatives?

A2: 2-Aminothiazole is a privileged scaffold in medicinal chemistry and its derivatives have been shown to target a variety of signaling pathways implicated in diseases like cancer and infectious diseases. Two of the most prominent pathways are:

  • Src Kinase Pathway: Many 2-aminothiazole analogs, including the well-known drug Dasatinib, are potent inhibitors of Src family kinases. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[3][4] Its aberrant activation is a hallmark of many cancers.

  • BCR-ABL Fusion Protein Pathway: In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL tyrosine kinase drives uncontrolled cell proliferation. 2-Aminothiazole-based inhibitors, like Dasatinib, effectively target the ATP-binding site of the ABL kinase domain, inhibiting its activity.[2][5]

Q3: What are the standard assays for evaluating the efficacy of these compounds?

A3: The evaluation of 2-aminothiazole analogs typically involves a cascade of in vitro and in vivo assays:

  • In Vitro Kinase Assays: For kinase inhibitors, these assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. Common methods include ADP-Glo™ kinase assays and assays utilizing phosphorylation-dependent antibodies.[4][6]

  • Cell-Based Assays: These assays assess the compound's effect on cellular processes. Examples include MTT or other viability assays to determine cytotoxicity (IC50 values) in cancer cell lines, and whole-cell screening assays for antimicrobial activity (e.g., against M. tuberculosis).[7][8]

  • In Vivo Models: Promising compounds are further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity. For anticancer agents, this may involve xenograft models, while for antitubercular agents, mouse models of tuberculosis infection are used.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Synthesis & Purification
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield in Hantzsch Synthesis - Inappropriate solvent. - Suboptimal reaction temperature. - Ineffective or no catalyst. - Poor quality of starting materials (α-haloketone, thiourea). - Incorrect stoichiometry.- Screen different solvents such as ethanol, methanol, or DMF.[9] - Optimize the reaction temperature; reflux or microwave heating can be effective.[9][10] - Consider using a catalyst. Acidic or basic catalysts can be beneficial.[9] - Ensure the purity of your starting materials. - Verify the molar ratios of your reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or reaction time is too long. - Incorrect pH of the reaction mixture. - Presence of reactive functional groups on starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[9] - Protect sensitive functional groups on your reactants before the condensation reaction.
Difficult Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Formation of a complex mixture of products. - The product forms an insoluble salt with sulfur dioxide.[11]- Try precipitating the product by adding a non-solvent or by cooling the reaction mixture. - Employ column chromatography for purification. - For purification of 2-aminothiazole itself, reacting it with sulfur dioxide to form a precipitable adduct which can then be decomposed with a strong mineral acid can be an effective method.[11]
Poor Solubility of the Final Compound - The compound has high lipophilicity and poor aqueous solubility.- Use co-solvents like DMSO or ethanol for in vitro assays, being mindful of their potential cellular toxicity.[12] - Adjust the pH of the solution; the amino group can be protonated in acidic conditions, potentially increasing solubility.[12][13] - For further development, consider salt formation, co-crystallization, or creating a prodrug to enhance solubility.[12] - Isosteric replacement of the thiazole ring with a more polar oxazole ring has been shown to improve aqueous solubility.[14]
Biological Assays
IssuePossible Cause(s)Suggested Solution(s)
Unexpected or Inconsistent Results in Kinase Assays - Compound precipitation in the assay buffer. - Interference with the assay detection method (e.g., fluorescence quenching). - Degradation of the compound in the assay buffer. - Promiscuous inhibition due to compound aggregation.- Confirm the solubility of your compound in the final assay concentration. If needed, adjust the DMSO concentration (typically keeping it below 1%). - Run control experiments without the enzyme to check for assay interference. - Assess the stability of your compound under the assay conditions (time, temperature, pH). - Include a non-ionic detergent like Triton X-100 in the assay buffer to mitigate aggregation-based inhibition.
High Background Signal in Cell-Based Assays - Compound autofluorescence (in fluorescence-based assays). - Cytotoxicity of the solvent (e.g., DMSO) at the concentration used. - Contamination of cell cultures.- Measure the fluorescence of the compound alone in the assay medium. - Ensure the final solvent concentration is not toxic to the cells by running a solvent-only control. - Regularly check cell cultures for contamination.
Lack of Activity in Whole-Cell Antitubercular Screen - Poor permeability of the compound across the mycobacterial cell wall. - The compound is an efflux pump substrate. - The compound is inactive against replicating bacteria but may be active against non-replicating bacteria.- Evaluate the physicochemical properties of your compound (e.g., lipophilicity, polar surface area) to assess potential permeability issues. - Consider co-administration with an efflux pump inhibitor in your assays. - Test the compound's activity against non-replicating or intracellular M. tuberculosis.[15][16]

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity (IC50) of Selected 2-Aminothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[17]
3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamideH1299 (Lung Cancer)4.89 µM[17]
3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamideSHG-44 (Glioma)4.03 µM[17]
N-Acyl-2-aminothiazole (SNS-032)A2780 (Ovarian Cancer)95 nM[17]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8 µM[18][19]
DasatinibK562 (Leukemia)<1 nM[20]
Table 2: In Vitro Antitubercular Activity of Selected 2-Aminothiazole Derivatives
Compound/DerivativeStrainMIC (Minimum Inhibitory Concentration)Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis H37Rv0.024 µM[1]
N-Benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis H37Rv1.56 µM[1]
N-(3-Fluorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis H37Rv0.048 µM[1]

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Aminothiazole Derivatives

This protocol describes a general method for the synthesis of the 2-aminothiazole core via the Hantzsch condensation reaction.[21]

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Stir the mixture and heat under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent or by cooling.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol 2: In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a 2-aminothiazole analog against Src kinase.[3][4][6]

Materials:

  • Purified recombinant Src kinase

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

  • Add the Src kinase diluted in the kinase buffer to each well.

  • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Whole-Cell Screening Against Mycobacterium tuberculosis

This protocol provides a general workflow for assessing the antimycobacterial activity of 2-aminothiazole analogs.[15][22]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Growth medium (e.g., Middlebrook 7H9 broth with supplements)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Resazurin solution

Procedure:

  • Prepare a culture of M. tuberculosis and adjust the cell density to a desired concentration.

  • In a 96-well plate, prepare serial dilutions of the test compounds. Include a positive control (a known anti-TB drug) and a negative control (DMSO vehicle).

  • Inoculate the wells with the M. tuberculosis suspension.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add the resazurin solution to each well and incubate for another 24 hours.

  • Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents this color change.

Visualizations

Signaling Pathways

Src_Signaling_Pathway Simplified Src Kinase Signaling Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Raf Raf Ras->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis

Caption: A diagram of the Src kinase signaling cascade.

BCR_ABL_Signaling_Pathway Simplified BCR-ABL Signaling Pathway in CML cluster_adaptors Adaptor Proteins cluster_pathways Downstream Pathways cluster_outcomes Leukemic Cell Phenotype BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 Gab2 Gab2 BCR_ABL->Gab2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Gab2->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Apoptosis_Inhibition

Caption: Key downstream pathways activated by BCR-ABL.

Experimental Workflows

Hantzsch_Synthesis_Workflow Hantzsch Thiazole Synthesis Workflow start Start reactants 1. Mix α-haloketone and thiourea in solvent start->reactants reflux 2. Heat under reflux reactants->reflux monitor 3. Monitor reaction by TLC reflux->monitor cool 4. Cool reaction mixture monitor->cool isolate 5. Isolate crude product (filtration/precipitation) cool->isolate purify 6. Purify product (recrystallization/ chromatography) isolate->purify end End: Pure 2-Aminothiazole Analog purify->end

Caption: Workflow for Hantzsch 2-aminothiazole synthesis.

Anticancer_Evaluation_Workflow Anticancer Activity Evaluation Workflow start Start: Synthesized 2-Aminothiazole Analog cell_culture 1. Culture Cancer Cell Lines start->cell_culture treatment 2. Treat cells with serial dilutions of analog cell_culture->treatment viability_assay 3. Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 4. Calculate IC50 Value viability_assay->ic50 mechanism 5. Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) ic50->mechanism end End: Biological Activity Profile mechanism->end

Caption: General workflow for in vitro anticancer evaluation.

References

Technical Support Center: Scale-up of 2-Aminothiazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Aminothiazole-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For this compound, a common starting material is an α-halo-β-ketoester, which is reacted with thiourea. The resulting ester is then converted to the desired carboxamide.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: The Hantzsch thiazole synthesis can be exothermic, and some of the reagents are hazardous. Key safety precautions include:

  • Conducting the reaction in a well-ventilated area, such as a fume hood, especially when handling volatile and corrosive reagents like α-halo ketones and thionyl chloride.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Careful control of the reaction temperature, especially during the initial stages of the condensation reaction, to manage any exotherms.

  • Being aware of the potential for the formation of hazardous by-products.

  • Consulting the Safety Data Sheets (SDS) for all reagents, such as 2-aminothiazole-4-carboxylic acid which is known to be harmful if swallowed and causes skin and eye irritation.[3][4]

Q3: How can I monitor the progress of the reaction during a large-scale synthesis?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product and any major by-products. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Causes:

  • Incomplete reaction.

  • Side reactions consuming starting materials or product.

  • Degradation of the product under the reaction conditions.

  • Loss of product during work-up and isolation.

Recommended Solutions:

  • Reaction Monitoring: Closely monitor the reaction using HPLC to ensure it has gone to completion.

  • Temperature Control: Maintain the optimal reaction temperature. For the Hantzsch synthesis, the temperature can influence the rate of the main reaction versus side reactions.

  • pH Control: The pH of the reaction mixture can be critical. For the cyclization step, acidic conditions are often employed, but subsequent neutralization needs to be controlled to avoid product degradation.

  • Reagent Quality: Ensure the purity of the starting materials, as impurities can lead to side reactions.

  • Work-up Procedure: Optimize the extraction and crystallization procedures to minimize product loss. Consider using an anti-solvent to improve crystallization yield.

Problem 2: High Levels of Impurities in the Final Product

Potential Causes:

  • Formation of by-products during the Hantzsch cyclization.

  • Unreacted starting materials remaining in the product.

  • Degradation of the product during purification.

Recommended Solutions:

  • Impurity Profiling: Use analytical techniques like LC-MS/MS to identify the major impurities. Understanding the structure of the impurities can provide insights into their formation mechanism.

  • Reaction Conditions Optimization: Adjusting the reaction temperature, solvent, and stoichiometry of the reactants can help to minimize the formation of specific impurities.

  • Purification Method: Develop a robust purification protocol. Recrystallization is a common method for purifying 2-aminothiazole derivatives.[5] The choice of solvent system for recrystallization is critical for effective impurity rejection. Column chromatography can also be employed for purification.

Problem 3: Difficulty with Crystallization and Isolation

Potential Causes:

  • The product is too soluble in the chosen solvent.

  • The presence of impurities inhibiting crystallization.

  • Formation of an oil instead of a solid.

Recommended Solutions:

  • Solvent Screening: Conduct a systematic screening of different solvents and solvent mixtures to find the optimal conditions for crystallization.

  • Seeding: Use seed crystals of the pure product to induce crystallization.

  • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the product is insoluble) to a solution of the product to promote precipitation.

  • Temperature Control: Carefully control the cooling rate during crystallization. A slower cooling rate often leads to larger and purer crystals.

  • Purification Prior to Crystallization: If impurities are hindering crystallization, consider an initial purification step, such as a wash or a quick column chromatography, before attempting crystallization.

Quantitative Data

Table 1: Comparison of Typical Reaction Parameters for the Synthesis of Ethyl 2-Aminothiazole-4-carboxylate (a key intermediate)

ParameterLab Scale (up to 1 L)Pilot Scale (10-100 L)
Reactants Ethyl bromopyruvate, ThioureaEthyl bromopyruvate, Thiourea
Solvent EthanolEthanol or other suitable industrial solvent
Temperature Reflux (approx. 78°C)70-80°C (with careful monitoring of exotherm)
Reaction Time 12-24 hours[5]Monitored by in-process controls (e.g., HPLC) until completion
Work-up Evaporation, precipitation in water, filtrationControlled precipitation, centrifugation/filtration, washing
Purification Recrystallization from ethanolRecrystallization from a suitable solvent system
Typical Yield ~70%[5]Optimized for >80% with minimal impurities

Experimental Protocols

Protocol: Scale-up Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

  • Charging the Reactor: In a suitable reactor equipped with a stirrer, condenser, and temperature probe, charge ethanol.

  • Adding Reactants: Add thiourea to the ethanol and stir to dissolve. Slowly add ethyl bromopyruvate to the solution while maintaining the temperature below 30°C.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of ethyl 2-aminothiazole-4-carboxylate should form. The product can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Step 2: Amidation to this compound

  • Reaction Setup: In a separate reactor, charge the purified ethyl 2-aminothiazole-4-carboxylate and a suitable solvent (e.g., methanol).

  • Ammonia Addition: Cool the mixture and bubble ammonia gas through the solution or add a solution of ammonia in methanol.

  • Reaction: Seal the reactor and heat to the desired temperature. The reaction progress should be monitored by HPLC.

  • Isolation: After the reaction is complete, cool the reactor and vent any excess pressure. The product, this compound, may precipitate upon cooling and can be collected by filtration.

  • Final Purification: The final product can be further purified by recrystallization from a suitable solvent to meet the required purity specifications.

Visualizations

G Workflow for this compound Synthesis cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Amidation Ethyl Bromopyruvate Ethyl Bromopyruvate Reaction Condensation in Ethanol Ethyl Bromopyruvate->Reaction Thiourea Thiourea Thiourea->Reaction Intermediate Ethyl 2-Aminothiazole-4-carboxylate Reaction->Intermediate Purification1 Recrystallization Intermediate->Purification1 PureIntermediate Pure Intermediate Purification1->PureIntermediate AmidationReaction Amidation in Methanol PureIntermediate->AmidationReaction Ammonia Ammonia Ammonia->AmidationReaction CrudeProduct Crude this compound AmidationReaction->CrudeProduct Purification2 Recrystallization CrudeProduct->Purification2 FinalProduct Pure this compound Purification2->FinalProduct

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Decision Tree for Synthesis Scale-up Start Problem Encountered During Scale-up LowYield Low Yield? Start->LowYield HighImpurities High Impurities? LowYield->HighImpurities No CheckReaction Check Reaction Completion (HPLC) LowYield->CheckReaction Yes IsolationIssues Isolation Issues? HighImpurities->IsolationIssues No IdentifyImpurities Identify Impurities (LC-MS) HighImpurities->IdentifyImpurities Yes SolventScreen Perform Solvent Screening IsolationIssues->SolventScreen Yes End Problem Resolved IsolationIssues->End No OptimizeTemp Optimize Temperature & pH CheckReaction->OptimizeTemp OptimizeWorkup Optimize Work-up & Isolation OptimizeTemp->OptimizeWorkup OptimizeWorkup->End AdjustConditions Adjust Reaction Conditions IdentifyImpurities->AdjustConditions ImprovePurification Improve Purification Method AdjustConditions->ImprovePurification ImprovePurification->End UseSeeding Use Seed Crystals SolventScreen->UseSeeding AntiSolvent Use Anti-Solvent Addition UseSeeding->AntiSolvent AntiSolvent->End

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Technical Support Center: 2-Aminothiazole-4-Carboxamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiazole-4-carboxamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For this compound, the synthesis often starts with the preparation of ethyl 2-aminothiazole-4-carboxylate, which is then converted to the corresponding carboxamide. A common starting material for the ester is ethyl bromopyruvate, which reacts with thiourea.[1]

Q2: What are the primary byproducts I should be aware of when working with this compound?

A2: The main byproducts encountered in reactions involving this compound and its precursors include:

  • Dimerization products: 2-Aminothiazole derivatives can dimerize, especially in the presence of their hydrochloride salts.

  • Hydrolysis product: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid (2-aminothiazole-4-carboxylic acid).

  • Decarboxylation product: The resulting 2-aminothiazole-4-carboxylic acid can undergo decarboxylation to yield 2-aminothiazole, particularly at elevated temperatures.

  • Isomeric impurities: During the Hantzsch synthesis of the thiazole ring, the formation of isomeric thiazole byproducts is possible depending on the reaction conditions.

Q3: How can I purify this compound?

A3: Purification of this compound and its derivatives is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., ethyl acetate/petroleum ether) is often effective.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound during Synthesis

Q: I am attempting to synthesize this compound from ethyl 2-aminothiazole-4-carboxylate and ammonia, but my yields are consistently low. What are the potential causes and how can I improve the yield?

A: Low yields in the amidation of ethyl 2-aminothiazole-4-carboxylate can stem from several factors. Below is a systematic approach to troubleshooting this issue.

Potential Causes and Solutions:

Possible Cause Suggested Solutions
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
- Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote byproduct formation.
- Use a sealed reaction vessel: When using ammonia in an organic solvent, a sealed vessel (e.g., a pressure tube) can help maintain a high concentration of ammonia and drive the reaction to completion.
Byproduct Formation - Hydrolysis of the ester: Ensure that your reagents and solvent are anhydrous to minimize the hydrolysis of the starting ester to the carboxylic acid.
- Hydrolysis of the product: Work-up conditions should be neutral or slightly basic to prevent acid-catalyzed hydrolysis of the desired carboxamide.
Suboptimal Reaction Conditions - Solvent choice: The reaction is often performed in an alcohol like ethanol or methanol saturated with ammonia. Ensure the solvent is appropriate for your specific setup.
- Ammonia concentration: Using a saturated solution of ammonia in the chosen solvent is crucial for driving the equilibrium towards the amide product.

Experimental Workflow for Troubleshooting Low Yield:

G start Low Yield of this compound check_completion Monitor reaction by TLC start->check_completion optimize_conditions Optimize Reaction Conditions start->optimize_conditions incomplete Incomplete Reaction check_completion->incomplete Not complete complete Reaction Complete check_completion->complete Complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp sealed_vessel Use Sealed Vessel incomplete->sealed_vessel increase_time->check_completion increase_temp->check_completion sealed_vessel->check_completion check_byproducts Analyze for Byproducts (e.g., by LC-MS) complete->check_byproducts hydrolysis_ester Starting Ester Hydrolysis check_byproducts->hydrolysis_ester hydrolysis_amide Product Amide Hydrolysis check_byproducts->hydrolysis_amide use_anhydrous Use Anhydrous Reagents/Solvent hydrolysis_ester->use_anhydrous neutral_workup Neutral/Slightly Basic Work-up hydrolysis_amide->neutral_workup solvent Solvent Choice optimize_conditions->solvent ammonia_conc Ammonia Concentration optimize_conditions->ammonia_conc

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Impurities in the Final Product

Q: My final this compound product is contaminated with byproducts. How can I identify and minimize their formation?

A: The presence of impurities is a common challenge. Identifying the byproducts is the first step towards mitigating their formation.

Common Impurities and Mitigation Strategies:

Impurity Identification Mitigation Strategies
2-Aminothiazole-4-carboxylic acid Can be detected by LC-MS (different mass) and changes in solubility.- Avoid acidic conditions during reaction and work-up. - Use anhydrous solvents to prevent hydrolysis of the starting ester, which can then be amidated to the carboxylic acid.
2-Aminothiazole (from decarboxylation) Can be detected by GC-MS or LC-MS (lower mass).- Avoid excessive heating during the reaction and purification steps. Decarboxylation of the carboxylic acid byproduct is thermally driven.
Dimer of 2-aminothiazole Can be detected by LC-MS (higher mass).- Avoid acidic conditions, especially the formation of hydrochloride salts, which can catalyze dimerization. - Maintain a neutral or slightly basic pH throughout the process.
Unreacted Ethyl 2-aminothiazole-4-carboxylate Can be detected by TLC or LC-MS.- Ensure the amidation reaction goes to completion by extending the reaction time or increasing the concentration of ammonia.

Logical Flow for Byproduct Mitigation:

G start Impure Product identify Identify Impurity (LC-MS, NMR) start->identify carboxylic_acid 2-Aminothiazole-4-carboxylic acid identify->carboxylic_acid decarboxylated 2-Aminothiazole identify->decarboxylated dimer Dimer identify->dimer starting_material Unreacted Starting Material identify->starting_material avoid_acid Avoid Acidic Conditions carboxylic_acid->avoid_acid avoid_heat Avoid Excessive Heat decarboxylated->avoid_heat neutral_ph Maintain Neutral/Slightly Basic pH dimer->neutral_ph drive_reaction Drive Reaction to Completion starting_material->drive_reaction

Caption: Decision tree for mitigating byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

This protocol is adapted from the Hantzsch thiazole synthesis.[1]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • 2 M Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by TLC (petroleum ether: ethyl acetate, 1:3).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water and basify to a pH of 10 with 2 M NaOH.

  • An off-white precipitate will form. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

Expected Yield: ~70%

Protocol 2: Synthesis of this compound (General Procedure)

This protocol is a general method for the ammonolysis of the corresponding ethyl ester.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Methanol saturated with ammonia

  • Sealed reaction tube

Procedure:

  • Place ethyl 2-aminothiazole-4-carboxylate in a sealed reaction tube.

  • Add a sufficient amount of methanol saturated with ammonia to dissolve the starting material.

  • Seal the tube and heat it to a temperature between 50-70 °C. The optimal temperature and time should be determined by monitoring the reaction by TLC.

  • After the reaction is complete, cool the tube to room temperature.

  • Vent the tube carefully in a fume hood to release any excess pressure from the ammonia gas.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Reaction Pathway and Potential Byproducts:

G start Ethyl 2-Aminothiazole-4-carboxylate ammonia NH3 / MeOH product This compound start->product Ammonolysis hydrolysis H2O acid 2-Aminothiazole-4-carboxylic acid product->acid Hydrolysis heat Heat decarboxylated 2-Aminothiazole + CO2 acid->decarboxylated Decarboxylation

Caption: Key reaction and major side reactions.

Quantitative Data Summary

Reaction Product Typical Yield Factors Influencing Byproduct Formation
Hantzsch SynthesisEthyl 2-aminothiazole-4-carboxylate~70%[1]- pH: Acidic conditions can lead to the formation of isomeric thiazole byproducts.
- Temperature: Higher temperatures can promote side reactions.
AmmonolysisThis compoundVariable- Water Content: Presence of water leads to hydrolysis of the ester and amide.
- Temperature: Excessive heat can lead to the decarboxylation of the hydrolyzed byproduct.
- pH: Acidic conditions can catalyze hydrolysis and dimerization.

References

Technical Support Center: Stability Testing of 2-Aminothiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 2-aminothiazole-4-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: Based on the core structure, the primary degradation pathways for this compound derivatives are anticipated to be hydrolysis, oxidation, and photodecomposition. The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. The electron-rich thiazole ring and the primary amine group are prone to oxidation. Photodegradation can also occur, potentially leading to complex rearrangements or fragmentation of the molecule.

Q2: What are the typical stress conditions used in forced degradation studies for these derivatives?

A2: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.[2]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Dry heat at 60°C to 80°C.

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

Q3: Which analytical technique is most suitable for stability-indicating assays of these compounds?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for stability-indicating assays of this compound derivatives.[3] A reversed-phase C18 column is often effective for separating the parent drug from its degradation products.[1] LC-MS/MS can be used for the identification and structural elucidation of the degradation products.[4]

Troubleshooting Guides

Issue 1: Poor resolution between the parent peak and degradation products in HPLC analysis.
  • Question: I am observing co-elution or poor separation between my parent compound and peaks that appear during stress testing. How can I improve the resolution?

  • Answer:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the solvent composition changes over time, can often provide better separation of complex mixtures than an isocratic elution.

    • Change pH of the Mobile Phase: The ionization state of your compound and its degradants can significantly affect their retention on a reversed-phase column. Experiment with different pH values of the aqueous buffer (e.g., using phosphate or acetate buffers) to optimize selectivity.

    • Select a Different Column: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size to alter the separation mechanism.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, as can adjusting the column temperature.

Issue 2: Mass imbalance observed after forced degradation studies.
  • Question: The total amount of the parent drug and the detected degradation products is significantly less than 100% of the initial amount. What could be the cause?

  • Answer:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to screen for non-UV active species.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples for any particulates. Try using a different diluent to ensure all components remain in solution.

    • Co-elution with the Solvent Front: Highly polar degradants may have very little retention and elute with the solvent front, making them difficult to detect and quantify. Adjusting the initial mobile phase conditions in a gradient method may help retain and resolve these early-eluting peaks.

Issue 3: Unexpected degradation under seemingly mild conditions.
  • Question: My compound is degrading during sample preparation or in the control sample. What could be the problem?

  • Answer:

    • Excipient Incompatibility: If you are working with a formulated product, certain excipients may be reacting with your active pharmaceutical ingredient (API). Conduct compatibility studies with individual excipients to identify any interactions.

    • Metal Ion Catalysis: Trace metal ions in your reagents or from equipment can catalyze oxidative degradation. Consider using reagents with low metal content and glassware that has been properly cleaned and passivated.

    • Light Sensitivity: The 2-aminothiazole moiety can be light-sensitive.[1] Protect your samples from light by using amber vials and minimizing exposure to ambient light during all stages of sample handling and analysis.

    • pH of the Diluent: The pH of your sample diluent could be promoting hydrolysis. Ensure the diluent pH is in a range where the compound is known to be stable.

Data Presentation

Table 1: Representative Stability Data for a this compound Derivative (Compound X) under Forced Degradation Conditions.

Stress ConditionDuration% Assay of Compound X% Total DegradationMajor Degradation Products (RRT)
0.1 M HCl24 hours at 60°C85.214.80.75, 1.21
0.1 M NaOH8 hours at 60°C79.820.20.62, 0.88
10% H₂O₂24 hours at RT82.517.51.15 (N-oxide), 1.35
Thermal (Dry Heat)48 hours at 80°C95.14.90.95
Photostability (ICH Q1B)1.2 million lux hours / 200 watt hours/m²89.710.31.10, 1.42

Note: This data is for illustrative purposes and may not be representative of all derivatives.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the sample diluent for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL. Heat at 60°C for 8 hours. Cool, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the sample diluent for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 10% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. Dilute with the sample diluent for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the diluent for HPLC analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. After exposure, dissolve the sample in the diluent for HPLC analysis. A control sample should be protected from light.

Visualizations

G cluster_0 Stability Testing Workflow start Start: Drug Substance/Product stress Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->stress method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev method_val Validate Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_studies Conduct Formal Stability Studies (Long-term & Accelerated) method_val->stability_studies analysis Analyze Samples at Time Points stability_studies->analysis data_eval Evaluate Data (Assay, Impurities, Mass Balance) analysis->data_eval end End: Establish Shelf-life and Storage Conditions data_eval->end

Caption: General workflow for stability testing of pharmaceutical compounds.

G cluster_1 Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) parent This compound Derivative hydrolysis_product 2-Aminothiazole-4-carboxylic acid + Amine parent->hydrolysis_product H⁺ or OH⁻ n_oxide Thiazole N-oxide Derivative parent->n_oxide [O] decarboxylation Decarboxylation Product parent->decarboxylation ring_opening Ring-Opened Products decarboxylation->ring_opening

Caption: Potential degradation pathways for this compound derivatives.

References

Validation & Comparative

The 2-Aminothiazole Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors.[1][2][3] Its versatility allows for substitutions at various positions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties against a wide array of kinase targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives as inhibitors of several key kinase families, supported by quantitative data and experimental methodologies.

General Structure-Activity Relationships

The foundational 2-aminothiazole structure offers several points for chemical modification that significantly influence kinase inhibitory potency and selectivity. The general scaffold and key substitution points are illustrated below.

Caption: General structure of 2-aminothiazole kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against various kinase targets. Lower IC50 values indicate higher potency.

Table 1: Src Family Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cellular ActivityReference
Dasatinib (BMS-354825)pan-Src<1Potent inhibition of cell proliferation[4][5]
Analog 12mpan-Src1-10Demonstrated oral efficacy in mice[4][5][6]
Compound 1 Lck~1000Initial screening hit[4][5]
Table 2: Checkpoint Kinase 1 (CHK1) Inhibitors
CompoundTarget KinaseIC50 (nM)Antiproliferative IC50 (nM) (MV-4-11 cells)Reference
Compound 8n CHK14.2542.10[7][8]
GNE-900CHK11.3290[7]
PrexasertibCHK11.02.0[7]
Table 3: Aurora Kinase Inhibitors
CompoundTarget KinasePredicted pIC50Key Structural FeatureReference
Compound 1a Aurora A9.67 (Docking Score)Excellent binding interactions[9]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora Kinases-Known anticancer activity[9]

Key Kinase Signaling Pathways

2-aminothiazole inhibitors target kinases involved in crucial cellular signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified representation of the PI3K/Akt and Src signaling pathways, common targets for this class of inhibitors.

signaling_pathway Simplified Kinase Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Ras->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Inhibitor 2-Aminothiazole Inhibitors Inhibitor->PI3K Inhibition Inhibitor->Src Inhibition

Caption: Inhibition of PI3K and Src pathways by 2-aminothiazoles.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize 2-aminothiazole kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition is calculated relative to a control without the inhibitor.

General Procedure:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 2-aminothiazole test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Assay Plate Preparation: Serially dilute the 2-aminothiazole compounds in DMSO and then in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of a microtiter plate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Add the detection reagent according to the manufacturer's protocol. This reagent measures either the amount of product formed or the amount of ATP consumed.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

Objective: To assess the ability of the inhibitor to prevent the growth of cancer cell lines.

Principle: This assay measures the number of viable cells after a defined period of treatment with the inhibitor.

General Procedure:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MV-4-11, Z-138 for CHK1 inhibitors) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-aminothiazole inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or resazurin to each well.

    • Incubate for a few hours to allow for the conversion of the reagent by viable cells into a colored or fluorescent product.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Experimental Workflow for Kinase Inhibitor Discovery

The process of discovering and characterizing novel 2-aminothiazole kinase inhibitors typically follows a structured workflow.

workflow A Library Design & Synthesis of 2-Aminothiazole Derivatives B High-Throughput Screening (HTS) (In Vitro Kinase Assays) A->B C Hit Identification (Potent & Selective Compounds) B->C D Lead Optimization (SAR Studies) C->D E Cell-Based Assays (Antiproliferation, Pathway Modulation) D->E E->D Iterative Improvement F In Vivo Efficacy Studies (Animal Models) E->F G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->G H Preclinical Candidate Selection F->H G->D

Caption: Typical workflow for kinase inhibitor drug discovery.

Conclusion

The 2-aminothiazole scaffold has proven to be a highly successful starting point for the development of a diverse range of kinase inhibitors. The structure-activity relationships of these compounds are well-defined for several kinase families, allowing for rational design and optimization. Substitutions on the thiazole ring and the 2-amino group are critical for achieving high potency and selectivity. The continued exploration of this privileged scaffold is expected to yield novel therapeutic agents for cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Guide to the Biological Activity of 2-Aminothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The therapeutic potential of these derivatives is significantly influenced by the substitution pattern on the thiazole ring. This guide provides an objective comparison of the biological performance of 2-aminothiazole isomers, with a focus on their anticancer and antimicrobial activities, supported by experimental data from published studies.

Data Presentation: Performance Comparison

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of selected isomers, providing a basis for comparative analysis.

Anticancer Activity

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of in vitro anticancer activity.

Compound IDIsomer Type/Substituent PositionCancer Cell LineIC50 (µM)Reference
1 4-(p-tolyl)SKNMC (Neuroblastoma)>50[1]
2 4-(p-tolyl), N-phenylcarboxamideSKNMC (Neuroblastoma)15.3 ± 1.12[1]
3 4-(p-tolyl), N-(p-nitrophenyl)carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4 5-bromoH1299 (Lung)6.61[2]
5 5-bromoSHG-44 (Glioma)9.34[2]
6 4,5-butylideneH1299 (Lung)4.89[2]
7 4,5-butylideneSHG-44 (Glioma)4.03[2]
8 4-(2-pyridyl), N-(3-chlorobenzoyl)M. tuberculosis0.024
9 4-phenyl, N-(m-chlorophenyl)acetamideHT29 (Colon)2.01[3]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution at the 4- and 5-positions significantly influences cytotoxic activity. For instance, a fused butylidene ring at the 4 and 5-positions (compounds 6 and 7) demonstrates potent activity against lung and glioma cancer cell lines[2].

  • The presence of a bromo group at the 5-position (compounds 4 and 5) also confers moderate cytotoxic activity[2].

  • Derivatization of the 2-amino group is a critical determinant of cytotoxicity. Acylation with specific substituted benzoyl groups, such as a 3-chlorobenzoyl moiety on a 4-(2-pyridyl)-2-aminothiazole core, can dramatically enhance antitubercular potency.

  • The nature of the substituent on an N-phenylcarboxamide attached to the 2-amino group also plays a role. An electron-withdrawing nitro group at the para position of the phenyl ring (compound 3) enhances cytotoxicity against neuroblastoma cells compared to an unsubstituted phenyl ring (compound 2)[1].

Antimicrobial Activity

The antimicrobial potential of 2-aminothiazole isomers is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDIsomer/SubstituentMicroorganismMIC (µg/mL)Reference
10 2-amino-4-(4-hydroxyphenyl)thiazoleS. aureus>200
11 2-(4-hydroxyphenylamino)thiazoleS. aureus125
12 2-amino-4-(4-hydroxyphenyl)thiazoleE. coli>200
13 2-(4-hydroxyphenylamino)thiazoleE. coli150
14 2-amino-4-(4-hydroxyphenyl)thiazoleA. niger200
15 2-(4-hydroxyphenylamino)thiazoleA. niger150
16 4-phenyl, N-benzoylS. aureus25
17 4-phenyl, N-(4-chlorobenzoyl)S. aureus12.5

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • A direct comparison between two structural isomers reveals that a 4-hydroxyphenyl group attached to the 2-amino position (compound 11, 13, 15) results in greater antimicrobial activity against S. aureus, E. coli, and A. niger compared to when the same group is at the 4-position of the thiazole ring (compound 10, 12, 14).

  • Derivatization of the 2-amino group significantly impacts antimicrobial potency. For example, N-acylation of 2-amino-4-phenylthiazole with a benzoyl group (compound 16) imparts antibacterial activity, which is further enhanced by the presence of a chloro substituent on the benzoyl ring (compound 17).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole isomers and a positive control (e.g., a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells metabolize the yellow tetrazolium salt MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 2-aminothiazole isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the 2-aminothiazole isomers for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay is used to detect early and late apoptotic cells.

  • Cell Treatment: Cells are treated with the 2-aminothiazole isomers.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of 2-aminothiazole isomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-Aminothiazole Isomers purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial cell_cycle Cell Cycle Analysis (Flow Cytometry) anticancer->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) anticancer->apoptosis

General experimental workflow for evaluating 2-aminothiazole isomers.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway aminothiazole 2-Aminothiazole Isomer bcl2 Bcl-2 Family (e.g., Bax, Bak) aminothiazole->bcl2 Modulates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified intrinsic apoptosis pathway induced by 2-aminothiazole isomers.

cell_cycle_arrest cluster_inhibition Inhibition by 2-Aminothiazole Isomers G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1->S G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M G2->M G2/M Checkpoint M->G1 inhib_G1_S inhib_G1_S->S Arrest inhib_G2_M inhib_G2_M->M Arrest

Cell cycle arrest induced by 2-aminothiazole isomers.

References

Validating 2-Aminothiazole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and promising therapeutic candidates.[1][2] This guide provides an objective comparison of 2-aminothiazole derivatives, supported by experimental data, to aid in their validation as viable drug candidates. We delve into their anticancer and antimicrobial activities, outline detailed experimental protocols for their evaluation, and visualize key signaling pathways they modulate.

The versatility of the 2-aminothiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Notably, clinically significant anticancer drugs like Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor, feature this core structure.

Performance Comparison: A Data-Driven Overview

The efficacy of 2-aminothiazole derivatives is highly dependent on their substitution patterns. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a clear basis for comparison.

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives (IC₅₀ Values)

The cytotoxic effects of various 2-aminothiazole derivatives have been evaluated against a panel of human cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for in vitro anticancer activity.[1]

Compound/DerivativeTarget Cell LineIC₅₀ (µM)Reference
Dasatinib (BMS-354825)CML (Chronic Myelogenous Leukemia)<0.001[5]
AlpelisibBreast Cancer0.038
CYC116Various Cancer Cell Lines0.01 - 0.1
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[3][4]
Paeonol-2-aminothiazole-phenylsulfonyl derivative (F substitution)Various Cancer Cell LinesPotent[4]
Paeonol-2-aminothiazole-phenylsulfonyl derivative (OCH₃ substitution)Various Cancer Cell LinesPotent[4]
Compound 8n (CHK1 inhibitor)MV-4-11 (Leukemia)0.042[6][7]
Compound 8n (CHK1 inhibitor)Z-138 (Lymphoma)0.024[6][7]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitutions on the thiazole ring and the 2-amino group are critical for cytotoxicity.[1]

  • Aromatic substitutions generally confer greater antitumor activity than aliphatic ones.[1]

  • Halogen substitutions on attached phenyl rings often enhance anticancer potency.[1]

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC Values)

2-aminothiazole derivatives have also been extensively investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an agent that prevents the visible growth of a microorganism.[1]

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Piperazinyl derivative 121d S. aureus 292132[3]
Piperazinyl derivative 121d S. aureus 259232[3]
Piperazinyl derivative 121d E. coli8[3]
Piperazinyl derivative 121d P. aeruginosa8[3]
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)Staphylococcal species4 - 16[3]
Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)Staphylococcal species4 - 16[3]
2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole1,3(2H)-dione (117 , R¹=OCH₃)E. coliRemarkable efficacy[4]
2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole1,3(2H)-dione (117 , R¹=CH₃)E. coliRemarkable efficacy[4]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Specific aryl groups at the 4-position of the thiazole ring can impart significant antibacterial activity.[1]

  • Conversion of the 2-amino group into Schiff bases or thiourea derivatives has been shown to enhance antimicrobial potency.[2]

  • Halogenated phenyl groups on thiourea moieties are important for activity against Gram-positive bacteria.[2]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of 2-aminothiazole derivatives are often attributed to their modulation of critical cellular signaling pathways. Understanding these pathways and the experimental workflows to validate them is crucial for drug development.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation synthesis Hantzsch Thiazole Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial kinase Kinase Inhibition Assays cytotoxicity->kinase western Western Blot for Pathway Analysis kinase->western animal Animal Models of Disease western->animal efficacy Efficacy Studies animal->efficacy toxicity Toxicology Studies animal->toxicity

General experimental workflow for validating 2-aminothiazole drug candidates.
Kinase Inhibition Signaling Pathway

Many 2-aminothiazole derivatives function as kinase inhibitors, disrupting signaling cascades that are often hyperactivated in cancer.

kinase_inhibition_pathway aminothiazole 2-Aminothiazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) aminothiazole->receptor downstream_kinase Downstream Kinase (e.g., Src, PI3K, Akt) aminothiazole->downstream_kinase receptor->downstream_kinase transcription_factor Transcription Factors downstream_kinase->transcription_factor cellular_response Cellular Responses (Proliferation, Survival) transcription_factor->cellular_response apoptosis Apoptosis cellular_response->apoptosis

Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.
Apoptosis Induction Pathway

A common mechanism of action for anticancer 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis.

apoptosis_pathway aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 bax Bax (Pro-apoptotic) aminothiazole->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Simplified pathway of apoptosis induction by 2-aminothiazole derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1]

  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[1]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the 2-aminothiazole derivatives. A positive control (e.g., a known anticancer drug) and a vehicle control are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole derivative in DMSO. Prepare a reaction mixture containing the target kinase, its specific peptide substrate, and the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the test compound or a positive control inhibitor (e.g., Dasatinib for Src kinase). Include a no-inhibitor control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the 2-aminothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.

  • Cell Treatment and Lysis:

    • Treat cells with the 2-aminothiazole derivative at various concentrations and for different time points.

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][9]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[10]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[10][11]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[10][11]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved PARP).[10][11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8][11]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

    • Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation.[8][9]

References

A Comparative Guide to 2-Aminothiazole-4-carboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug design. This guide provides a comparative analysis of the 2-aminothiazole-4-carboxamide scaffold against other prominent heterocyclic systems—pyridine, pyrimidine, indole, and benzimidazole—with a focus on their application as kinase inhibitors.

Overview of Heterocyclic Scaffolds

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. Nitrogen, sulfur, and oxygen are common heteroatoms that impart distinct physicochemical properties, influencing factors such as solubility, lipophilicity, and hydrogen bonding capacity. These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1]

2-Aminothiazole: This scaffold is a prominent pharmacophore in medicinal chemistry, featured in a number of approved drugs.[2] The 2-aminothiazole core is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Its ability to act as a hinge-binding motif in kinases has made it a valuable template for the design of potent inhibitors.[6]

Pyridine: A six-membered aromatic ring containing one nitrogen atom, the pyridine scaffold is a versatile building block in drug discovery.[7] Its presence in numerous FDA-approved drugs highlights its importance.[8] Pyridine derivatives have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects.[9][10]

Pyrimidine: This six-membered aromatic ring with two nitrogen atoms is another cornerstone of medicinal chemistry.[11] Pyrimidine-based drugs are known for their broad therapeutic applications, including as anticancer and antiviral agents.[12] The pyrimidine ring can effectively interact with biological targets through hydrogen bonding and can act as a bioisostere for other aromatic systems.[13]

Indole: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, indole is a prevalent scaffold in natural products and synthetic drugs.[14][15] It is recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[16][17] The indole nucleus is a key component in many kinase inhibitors.[18]

Benzimidazole: This bicyclic compound consists of a fusion of benzene and imidazole rings. Its structural similarity to naturally occurring purines allows it to interact with a broad range of biological targets.[19] Benzimidazole derivatives exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[20][21][22]

Performance Comparison in Kinase Inhibition

Direct, head-to-head comparative studies of these scaffolds against the same kinase under identical conditions are limited in publicly available literature. However, by collating data from various studies, we can draw qualitative and semi-quantitative comparisons of their potential as kinase inhibitors. The following tables summarize representative data for each scaffold against various kinases.

Disclaimer: The following data is compiled from different sources and should be interpreted with caution as experimental conditions may vary. Direct comparison of absolute IC50 values across different studies is not recommended.

Table 1: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Dasatinib (BMS-354825)Src<1[23]
Dasatinib (BMS-354825)Abl<1[23]
Aminothiazole DerivativeAurora A79[24]
Aminothiazole DerivativeGSK-3β0.29[24]
Table 2: Kinase Inhibitory Activity of Pyridine Derivatives
Compound/DerivativeTarget KinaseIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinePDGFr1.11[19]
Pyrido[2,3-d]pyrimidineFGFr0.13[19]
Pyridine-based ROCK inhibitorROCK10.17[25]
Isothiazolo[4,3-b]pyridinePIKfyve0.001[16]
Table 3: Kinase Inhibitory Activity of Pyrimidine Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineBTK7.95[4]
Pyrrolo[2,3-d]pyrimidineCDK9Strong Inhibition[5]
Pyrimidine-based inhibitorEGFR1026[20]
Pyrimidine-based inhibitorSRC2[20]
Table 4: Kinase Inhibitory Activity of Indole Derivatives
Compound/DerivativeTarget KinaseIC50 (µM)Reference
Indole-2-carboxamideCK214.6[3]
Thiazolyl-indole-2-carboxamideEGFR0.154[2]
Thiazolyl-indole-2-carboxamideHer20.117[2]
IndolylindazoleITKNanomolar Potency[2]
Table 5: Kinase Inhibitory Activity of Benzimidazole Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Reference
Benzimidazole derivativeJAK345[26]
Benzimidazole-ureaVEGFR-2Potent Inhibition[22]
Benzimidazole-ureaTIE-2Potent Inhibition[22]
Benzimidazole derivativeERK5Selective Inhibition[27]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by these kinase inhibitors and a general workflow for evaluating their activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival mTOR->Cell_Cycle_Progression Heterocyclic_Inhibitor Heterocyclic Kinase Inhibitor (e.g., 2-Aminothiazole) Heterocyclic_Inhibitor->Raf Inhibits Heterocyclic_Inhibitor->PI3K Inhibits Transcription_Factors->Cell_Cycle_Progression

Caption: Simplified MAPK/ERK and PI3K/Akt signaling pathways targeted by kinase inhibitors.

G Start Start: Compound Library Biochemical_Assay In Vitro Kinase Assay (Biochemical) Start->Biochemical_Assay Screening Cellular_Assay Cell-Based Assay (e.g., Cytotoxicity - MTT) Biochemical_Assay->Cellular_Assay Hit Confirmation ADME_Profiling In Vitro ADME Profiling Cellular_Assay->ADME_Profiling Hit Validation Lead_Optimization Lead Optimization (SAR Studies) ADME_Profiling->Lead_Optimization Candidate Selection Lead_Optimization->Biochemical_Assay Iterative Design & Testing End Lead Candidate Lead_Optimization->End

Caption: General workflow for the discovery and optimization of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)[6]

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or as specified by the detection kit.

  • Detection: Add the detection reagent to quantify the kinase activity (e.g., by measuring ADP production or substrate phosphorylation).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3][5][28]

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.[7][15][17][23]

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[7][15][17][23]

In Vitro ADME Profiling

This section provides an overview of key in vitro assays to evaluate the ADME properties of drug candidates.[21][29][30][31]

1. Solubility:

  • Protocol: A kinetic or thermodynamic solubility assay is performed by adding the compound to a buffered solution at various pH values. After incubation and filtration, the concentration of the dissolved compound is determined by LC-MS/MS.[31]

2. Permeability (Caco-2 Assay):

  • Protocol: Caco-2 cells are grown as a monolayer on a semi-permeable membrane. The test compound is added to either the apical or basolateral side, and its transport to the other side is measured over time by LC-MS/MS. This assay predicts intestinal absorption and can identify compounds that are substrates for efflux transporters.[31]

3. Metabolic Stability (Liver Microsome Assay):

  • Protocol: The test compound is incubated with liver microsomes (containing key drug-metabolizing enzymes like Cytochrome P450s) and NADPH (a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic stability and intrinsic clearance.[21][29]

4. Plasma Protein Binding:

  • Protocol: The compound is incubated with plasma, and the bound and unbound fractions are separated using techniques like equilibrium dialysis or ultrafiltration. The concentration of the compound in each fraction is quantified by LC-MS/MS to determine the percentage of plasma protein binding.[30]

Conclusion

The this compound scaffold, along with pyridine, pyrimidine, indole, and benzimidazole, represents a class of highly valuable heterocyclic systems in drug discovery, particularly in the development of kinase inhibitors. Each scaffold possesses a unique set of properties that can be exploited to achieve desired potency, selectivity, and pharmacokinetic profiles. While direct comparative data is sparse, the wealth of information on their individual development and structure-activity relationships underscores their significance. The strategic selection and modification of these scaffolds, guided by robust in vitro assays, will continue to be a cornerstone of modern medicinal chemistry in the pursuit of novel and effective therapeutics.

References

A Comparative Analysis of Synthetic Methodologies for 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and robust synthesis of the 2-aminothiazole scaffold is of paramount importance. This heterocyclic motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities. This guide presents a comparative study of prominent synthetic methods for 2-aminothiazoles, offering a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols and mechanistic diagrams are provided to facilitate informed decisions in selecting the optimal synthetic route.

At a Glance: Performance Comparison of Synthesis Methods

The selection of a synthetic strategy for 2-aminothiazole derivatives is often a trade-off between reaction time, yield, substrate scope, and environmental impact. The following table summarizes quantitative data for key methods, providing a clear comparison of their efficacy.

Synthetic MethodKey ReactantsProduct ExampleReaction TimeYield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone + Thiourea2-Amino-4-phenylthiazole8 hours~75%[1]Well-established, versatile, broad substrate scope.Often requires long reaction times and heating.
Microwave-Assisted Hantzsch Synthesis α-Haloketone + Thiourea2-Amino-4-phenylthiazole3 minutes~92%[1]Dramatically reduced reaction times, often higher yields, cleaner reactions.[2][3]Requires specialized microwave equipment.
Cook-Heilbron Synthesis α-Aminonitrile + Carbon Disulfide5-Amino-2-mercaptothiazoleNot specifiedGoodAccess to 5-aminothiazoles under mild, aqueous conditions.[4]Primarily for 5-amino substituted thiazoles, limited comparative data.
One-Pot Synthesis (from Ketone) Ketone + Thiourea + Halogenating AgentSubstituted 2-Aminothiazoles15 minutes83-95%[5]High efficiency, rapid, avoids isolation of intermediates.[5]May require specific catalysts or reagents for in-situ halogenation.

In-Depth Analysis of Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the 19th century, remains a cornerstone for the synthesis of thiazole derivatives.[6] The classical approach involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole ring.[7]

Reaction Pathway:

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Mechanistic pathway of the Hantzsch 2-aminothiazole synthesis.

This method is highly versatile and reliable for a wide range of substrates. However, it often necessitates elevated temperatures and prolonged reaction times to achieve good yields.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation has revolutionized the Hantzsch synthesis, offering a green and efficient alternative to conventional heating.[3] Microwave-assisted reactions typically proceed with significantly shorter reaction times, often in minutes rather than hours, and frequently result in higher yields and cleaner product profiles.[1][2]

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a distinct route to 5-aminothiazoles. This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[4]

Reaction Pathway:

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile intermediate1 Dithiocarbamate Intermediate alpha_aminonitrile->intermediate1 Nucleophilic Addition cs2 Carbon Disulfide cs2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: Mechanistic pathway of the Cook-Heilbron 5-aminothiazole synthesis.

While this method is valuable for accessing a specific substitution pattern, detailed quantitative comparisons with the Hantzsch synthesis for analogous products are not as readily available in the literature.

One-Pot Syntheses

Modern synthetic strategies often focus on improving efficiency and reducing waste by combining multiple steps into a single operation. One-pot syntheses of 2-aminothiazoles have been developed that start from readily available ketones, which are halogenated in situ before condensation with thiourea.[8][9] These methods can offer high yields in very short reaction times, making them attractive for rapid library synthesis.[5]

Experimental Protocols

The following are representative experimental protocols for the key synthetic methods discussed.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • Dissolve substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol) in 30 mL of ethanol in a round-bottom flask.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool, which should result in the precipitation of the product.

  • Filter the precipitate and dry to yield the 2-amino-4-phenylthiazole.

  • Recrystallize the crude product from ethanol for further purification.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

Materials:

  • Substituted Acetophenone

  • Thiourea

  • NaHSO₄-SiO₂ (catalyst)

Procedure:

  • In a microwave-safe vessel, mix the substituted acetophenone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of NaHSO₄-SiO₂.

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature for 3-5 minutes.

  • Monitor the reaction to completion using TLC.

  • After cooling, dissolve the residue in a suitable solvent and filter to remove the catalyst.

  • Evaporate the solvent and recrystallize the product from ethanol.

Protocol 3: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

Materials:

  • Aminoacetonitrile

  • Carbon Disulfide

  • Ethanol

Procedure:

  • Dissolve aminoacetonitrile in ethanol in a round-bottom flask.

  • Add carbon disulfide to the solution and stir the mixture at room temperature.

  • The reaction is typically carried out under mild and aqueous or ethanolic conditions.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Isolate the product by filtration or evaporation of the solvent, followed by purification as necessary.

Experimental Workflow Visualization

The general laboratory workflow for the synthesis and purification of 2-aminothiazoles can be summarized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Mixing B Reaction (Heating/Microwave) A->B C Cooling & Precipitation B->C D Filtration C->D E Washing D->E F Recrystallization E->F G Characterization (NMR, MS, etc.) F->G

Caption: General laboratory workflow for the synthesis of 2-aminothiazoles.

References

Unveiling the Selectivity of 2-Aminothiazole Kinase Inhibitors: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. The 2-aminothiazole scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs. This guide provides a comparative analysis of the cross-reactivity profiles of notable 2-aminothiazole-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the interpretation and design of future inhibitor studies.

This guide delves into the selectivity of 2-aminothiazole inhibitors targeting key kinase families, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, alongside the well-characterized multi-kinase inhibitor, Dasatinib. By presenting quantitative data, experimental protocols, and visual workflows, this guide aims to be an indispensable resource for researchers in the field of kinase inhibitor development.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 2-aminothiazole kinase inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from multiple studies, offers a quantitative comparison of their selectivity.

Allosteric 2-Aminothiazole Inhibitors of Casein Kinase 2 (CK2)

Recent research has focused on the development of allosteric 2-aminothiazole inhibitors of CK2, which offer the potential for greater selectivity compared to ATP-competitive inhibitors.[1][2]

CompoundTarget KinaseIC50 (µM)Off-Target Kinases% Inhibition @ ConcentrationReference
Compound 2 CK2αFull inhibition @ 50 µMEGFR74% @ 50 µM[1]
EphA455% @ 50 µM[1]
Pim-154% @ 50 µM[1]
Compound 7 CK2α3.4--[2]
2-Aminothiazole Inhibitors of Cyclin-Dependent Kinases (CDKs)

SNS-032 (formerly BMS-387032) is a potent 2-aminothiazole inhibitor of CDKs 2, 7, and 9.[3][4] Its cross-reactivity profile reveals its activity against multiple members of the CDK family.

CompoundTarget KinasesIC50 (nM)Off-Target KinasesIC50 (nM)Reference
SNS-032 CDK238CDK1480[4]
CDK762CDK4925[4]
CDK94--[4]
2-Aminothiazole Inhibitors of Aurora Kinases

Several 2-aminothiazole derivatives have been developed as inhibitors of Aurora kinases, which are key regulators of mitosis. Their selectivity against other kinases is a critical aspect of their development.

CompoundTarget KinaseOff-Target KinasesIC50 (µM)Reference
Compound 3 Aurora AFlt30.37[5]
CDK1/CyclinB>10[5]
Compound 24 Aurora AFlt30.96[5]
CDK1/CyclinB>10[5]
Compound 25 Aurora AFlt30.44[5]
CDK1/CyclinB4.27[5]
Dasatinib: A Multi-Kinase 2-Aminothiazole Inhibitor

Dasatinib is a potent 2-aminothiazole-based inhibitor of a broad spectrum of kinases, approved for the treatment of chronic myeloid leukemia (CML). Its extensive polypharmacology has been well-documented.[6]

Target Kinase FamilyRepresentative KinasespKd
ABL family ABL1>9.0
SRC family SRC, LCK, LYN, FYN, YES1, HCK, FGR, BLK8.0 - 9.0
Ephrin Receptors EPHA2, EPHA3, EPHA5, EPHA8, EPHB1, EPHB2, EPHB47.5 - 8.5
TEC family TEC, BTK, ITK, BMX7.0 - 8.0
Other Tyrosine Kinases c-KIT, PDGFRα, PDGFRβ7.5 - 8.5
Serine/Threonine Kinases p38α (MAPK14), ZAK7.3

Note: pKd is the negative logarithm of the dissociation constant (Kd), with higher values indicating stronger binding affinity.

Experimental Protocols

Accurate and reproducible cross-reactivity profiling relies on robust experimental methodologies. Below are detailed protocols for two widely used techniques for assessing kinase inhibitor selectivity.

In Vitro Radiometric Kinase Assay

This method is considered a gold standard for quantifying kinase activity by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates or membranes

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Serial Dilutions: Prepare a dilution series of the test inhibitor in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP (or [γ-³²P]ATP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). The phosphorylated substrate is captured on the filter plate or membrane.

  • Washing: Wash the filter plate or membrane extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinobeads Affinity Chromatography Coupled with Mass Spectrometry

The Kinobeads approach allows for the profiling of kinase inhibitors against a large panel of endogenous kinases in a cellular lysate, providing a more physiologically relevant assessment of selectivity.[8][9][10][11]

Materials:

  • Kinobeads: Sepharose beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors.

  • Cell or tissue lysate

  • Test inhibitor

  • Wash buffers

  • Elution buffer

  • Enzymes for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Competitive Binding: Incubate the lysate with varying concentrations of the free test inhibitor.

  • Kinase Enrichment: Add the Kinobeads slurry to the lysate-inhibitor mixture to capture kinases that are not bound to the free inhibitor.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the Kinobeads in the presence of the test inhibitor to generate IC50 curves and identify the inhibitor's targets and off-targets.

Visualizing Pathways and Workflows

To further clarify the concepts and processes discussed, the following diagrams have been generated using the DOT language.

G Kinase Inhibitor Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Radiometric Assay Radiometric Assay IC50 Determination IC50 Determination Radiometric Assay->IC50 Determination Measures phosphorylation Fluorescence-Based Assay Fluorescence-Based Assay Fluorescence-Based Assay->IC50 Determination Measures product/cofactor Luminescence-Based Assay Luminescence-Based Assay Luminescence-Based Assay->IC50 Determination Measures ATP depletion Kinobeads Kinobeads Target Identification\n& Selectivity Target Identification & Selectivity Kinobeads->Target Identification\n& Selectivity Competitive binding CETSA CETSA Target Engagement Target Engagement CETSA->Target Engagement Thermal stabilization Phosphoproteomics Phosphoproteomics Pathway Analysis Pathway Analysis Phosphoproteomics->Pathway Analysis Measures substrate phosphorylation Test Compound Test Compound Test Compound->Radiometric Assay Test Compound->Fluorescence-Based Assay Test Compound->Luminescence-Based Assay Test Compound->Kinobeads Test Compound->CETSA Test Compound->Phosphoproteomics G Simplified SRC Signaling Pathway and Dasatinib Inhibition Growth Factor Receptor Growth Factor Receptor SRC SRC Growth Factor Receptor->SRC STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK RAS/MAPK Pathway RAS/MAPK Pathway SRC->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway SRC->PI3K/AKT Pathway Proliferation Proliferation STAT3->Proliferation Migration Migration FAK->Migration RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Dasatinib Dasatinib Dasatinib->SRC G Kinobeads Experimental Workflow Cell Lysate Cell Lysate Incubate with Inhibitor Incubate with Inhibitor Cell Lysate->Incubate with Inhibitor Add Kinobeads Add Kinobeads Incubate with Inhibitor->Add Kinobeads Wash Beads Wash Beads Add Kinobeads->Wash Beads Elute & Digest Proteins Elute & Digest Proteins Wash Beads->Elute & Digest Proteins LC-MS/MS Analysis LC-MS/MS Analysis Elute & Digest Proteins->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identify & Quantify Kinases

References

A Comparative Guide to the Antimicrobial Spectrum of 2-Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. 2-Aminothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains. This guide provides a comparative analysis of the antimicrobial performance of different 2-aminothiazole analogs, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.

Data Presentation: Antimicrobial Activity of 2-Aminothiazole Analogs

The antimicrobial efficacy of various 2-aminothiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, has been compiled from multiple studies. Lower MIC values indicate greater potency.

Compound Class/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Piperazinyl derivatives Methicillin-resistant Staphylococcus aureus (MRSA)4[1]
Escherichia coli8[1]
Thiazolyl-thiourea derivatives (halogenated) Staphylococcus aureus4 - 16[1]
Staphylococcus epidermidis4 - 16[1]
Trifluoromethoxy substituted aminothiazoles Staphylococcus aureus panel2 - 16[2]
2-aminothiazole-4-carboxylate Schiff bases (2a, 2b) Staphylococcus epidermidis (MDR)250[3]
Pseudomonas aeruginosa (MDR)375[3]
2-aminothiazole-4-carboxylate Schiff bases (2d, 2g) Staphylococcus aureus (MDR)250[3]
Escherichia coli (MDR)375[3]
2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) Candida albicans3.9[4]
Trisubstituted 2-amino-4, 5-diarylthiazole (5a8) Candida albicans9 µM[5][6]
Functionally substituted 2-aminothiazole (Compound 13a) Antibacterial panel46.9 - 93.7[7]
Antifungal panel5.8 - 7.8[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and commonly used protocol.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the 2-aminothiazole analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria. For fungi like Candida species, RPMI-1640 medium is often employed.

  • Microorganism Culture: Pure cultures of the test microorganisms are grown overnight on appropriate agar plates.

  • 96-Well Microtiter Plates: Sterile U-bottom or flat-bottom plates are used.

2. Inoculum Preparation:

  • A few colonies of the microorganism are picked from the agar plate and suspended in sterile saline or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • The standardized suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • The test compounds are serially diluted (typically two-fold) in the broth directly in the 96-well plates to obtain a range of concentrations.

  • A positive control well (containing broth and inoculum but no drug) and a negative control well (containing broth only) are included on each plate.

4. Inoculation and Incubation:

  • The prepared microbial inoculum is added to each well containing the diluted test compounds.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Stock Solutions of 2-Aminothiazole Analogs D Perform Serial Dilutions of Analogs in 96-Well Plate A->D B Culture Microorganisms (Bacteria/Fungi) E Prepare Standardized Inoculum (0.5 McFarland) B->E C Prepare Growth Medium (e.g., CAMHB) C->D C->E F Inoculate Wells with Microbial Suspension D->F E->F G Incubate Plate (e.g., 37°C, 24h) F->G H Visually Inspect for Growth (Turbidity) G->H I Determine MIC H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antibacterial Mechanism of Action of 2-Aminothiazole Analogs

Antibacterial_Mechanism cluster_cell Bacterial Cell cluster_drug 2-Aminothiazole Analog UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/MurB PEP Phosphoenolpyruvate PEP->UDP_MurNAc Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc->Peptidoglycan UDP-N-acetylmuramate/ l-alanine ligase (MurC) L_Ala L-Alanine L_Ala->Peptidoglycan Drug 2-Aminothiazole Analog Drug->UDP_MurNAc Inhibits MurB Drug->Peptidoglycan Inhibits UDP-N-acetylmuramate/ l-alanine ligase Antifungal_Mechanism cluster_cell Fungal Cell cluster_drug 2-Aminothiazole Analog Lanosterol Lanosterol Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Drug 2-Aminothiazole Analog Drug->Ergosterol Inhibits CYP51

References

A Head-to-Head Comparison of 2-Aminothiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including several approved drugs.[1][2] Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects across numerous human cancer cell lines.[2][3][4] This guide provides an objective, data-driven comparison of various 2-aminothiazole derivatives, summarizing their in vitro anticancer activity and shedding light on their mechanisms of action. The information herein is compiled from peer-reviewed literature to facilitate informed decisions in drug discovery and development.

Performance Comparison of 2-Aminothiazole Derivatives

The anticancer efficacy of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the IC50 values of selected 2-aminothiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of N-Acyl and Substituted 2-Aminothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 Value
Compound 2d (3-chlorobenzoyl moiety on 2-amino group)HT29 (Colon)2.01 µM[1]
Compound 1c (Chloro-substitution on phenyl ring)MCF-7 (Breast)15-30 µM[1]
Compound 3b (4-Chlorophenyl)MCF-7 (Breast)15-30 µM[1]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Pancreatic)43.08 µM[5]
Compound 28 HT29 (Colon)0.63 µM[2]
Compound 28 HeLa (Cervical)6.05 µM[2]
Compound 28 A549 (Lung)8.64 µM[2]
Compound 21 K563 (Leukemia)16.3 µM[2]
Compound 20 SHG-44 (Glioma)4.03 µM[2]
Compound 20 H1299 (Lung)4.89 µM[2]
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical)1.6 µM[2][3]
Compounds 23 and 24 HepG2 (Liver)0.51 mM and 0.57 mM[2]
Compounds 23 and 24 PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[2]
TH-39 K562 (Leukemia)0.78 µM[3]
Compound 79b A549 (Lung)1.61 µg/mL (GI50)[3]
Compound 79a MCF-7 (Breast)2.32 µg/mL (GI50)[3]
Table 2: Cytotoxicity (IC50) of 2-Aminobenzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 Value
Compound 13 HCT116 (Colon)6.43 µM[6]
Compound 13 A549 (Lung)9.62 µM[6]
Compound 13 A375 (Melanoma)8.07 µM[6]
Compound 20 HCT-116 (Colon)7.44 µM[6]
Compound 20 MCF-7 (Breast)8.27 µM[6]
Compound 20 HepG2 (Liver)9.99 µM[6]
Compound 23 HT-29 (Colon), PC-3 (Prostate), A549 (Lung), U87MG (Glioblastoma)Not specified, but showed excellent antiproliferative activity[6]
Compound 25 MKN-45 (Gastric)0.01 µM[6]
Compound 25 H460 (Lung)0.06 µM[6]
Compound 25 HT-29 (Colon)0.18 µM[6]
OMS5 A549 (Lung) & MCF-7 (Breast)22.13 - 61.03 µM[7]
OMS14 A549 (Lung) & MCF-7 (Breast)22.13 - 61.03 µM[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of their substituents.[1] Key SAR observations include:

  • Substitution on the 2-Amino Group: Acylation of the 2-amino group, particularly with substituted benzoyl groups like 3-chlorobenzoyl, can significantly enhance anticancer potency.[1] Aromatic substitutions on this group generally lead to better antitumor activity compared to aliphatic ones.[1]

  • Substitution on the Thiazole Ring: Introducing substituents on the thiazole ring can greatly impact anticancer activity. For instance, creating a constrained cyclic structure can be beneficial.[1]

  • Substitution on Aryl Moieties: Halogen substitutions, such as chloro-groups, on phenyl rings attached to the 2-aminothiazole core often result in increased cytotoxicity.[1]

Mechanisms of Anticancer Action

2-aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]

Kinase Inhibition

A significant mode of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1] For example, Dasatinib, a clinically approved anticancer drug, features a 2-aminothiazole core and functions as a kinase inhibitor.[2][4] Some derivatives have been identified as potent inhibitors of VEGFR-2, a key player in angiogenesis.[6][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation_Survival Promotes 2_Aminothiazole 2-Aminothiazole Derivative 2_Aminothiazole->Receptor_Tyrosine_Kinase Inhibits

Inhibition of kinase signaling by 2-aminothiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest

Several 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells. This is often achieved by modulating the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspases, which execute apoptosis.

Furthermore, these compounds can halt cancer cell proliferation by arresting the cell cycle at various checkpoints, such as G0/G1 or G2/M phases, preventing the cells from dividing.[3][9]

G 2_Aminothiazole 2-Aminothiazole Derivative Cell_Cycle Cell Cycle Progression 2_Aminothiazole->Cell_Cycle Arrests Apoptosis Apoptosis 2_Aminothiazole->Apoptosis Induces G0_G1 G0/G1 Arrest Cell_Cycle->G0_G1 G2_M G2/M Arrest Cell_Cycle->G2_M Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 Caspase Caspase Activation Bax_Bcl2->Caspase

Induction of apoptosis and cell cycle arrest by 2-aminothiazoles.

Experimental Protocols

The evaluation of the anticancer activity of 2-aminothiazole derivatives typically involves a series of in vitro assays. A generalized workflow is outlined below.

General Experimental Workflow

G Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with 2-Aminothiazole Derivatives Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis

General workflow for anticancer evaluation.
MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with the 2-aminothiazole derivative for a specific duration, then harvested and washed.

  • Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[3]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

2-aminothiazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against a broad spectrum of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various mechanisms, highlights their therapeutic potential.[3] The data and experimental frameworks presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of more effective and selective cancer treatments.

References

Unlocking Potent Antitubercular Leads: A Comparative SAR Analysis of 2-Aminothiazole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships within the 2-aminothiazole scaffold reveals critical insights for the development of novel antitubercular agents. This guide synthesizes key findings on how modifications to the 2-aminothiazole-4-carboxamide and related structures impact their efficacy against Mycobacterium tuberculosis, providing a valuable resource for researchers in the field of drug discovery.

The global health threat of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates the urgent development of new therapeutics.[1][2][3] The 2-aminothiazole scaffold has emerged as a promising starting point for novel antitubercular drug discovery.[1][2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, summarizing key quantitative data and experimental methodologies to inform future drug design.

Comparative Antitubercular Activity

The antitubercular potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of compounds against M. tuberculosis H37Rv, highlighting the impact of various chemical modifications.

Compound IDR2 Substituent (2-position)R4 Substituent (4-position)R5 Substituent (5-position)MIC (µg/mL)MIC (µM)
1 -NH₂-COOCH₃-CH₂-Ph0.060.24
2 -NH₂-COOH-CH₂-Ph>200 (Inactive)N/A
3 -NH₂-COOCH₃-CH₃1693
4 -NH₂-COOH-CH₃0.060.35
5 -NH₂-COOCH₃m-Cl-Ph>200 (Inactive)N/A
6 -NH₂-COOHm-Cl-Ph32125
7 -NH-CO-CH₂Br-COOCH₃m-Cl-Ph>200 (Inactive)N/A
8 N-(3-chlorobenzoyl)2-pyridinylH0.0080.024
9 N-(pyridin-3-yl)4-(pyridin-2-yl)HN/A<0.5

Data compiled from multiple sources.[1][5][6][7]

Key Structure-Activity Relationship Insights

The data reveals several critical trends for optimizing the antitubercular activity of the 2-aminothiazole scaffold:

  • Substitution at the 4-position is crucial. The nature of the substituent at this position significantly influences activity. For instance, a methyl ester at the 4-position coupled with a benzyl group at the 5-position (Compound 1) results in potent activity (MIC = 0.06 µg/mL), while the corresponding carboxylic acid (Compound 2) is inactive.[1][5] Conversely, with a 5-methyl substituent, the carboxylic acid (Compound 4) is significantly more potent than the methyl ester (Compound 3).[1][5] This suggests that the physicochemical properties of the 4-substituent, and its interplay with the 5-substituent, are critical for cell entry or target engagement.[1][5] Furthermore, the presence of a 2-pyridyl moiety at the C-4 position has been shown to be essential for potent activity in other related series.[4][6][7]

  • The 2-amino group allows for diverse modifications. While a free amino group is present in some active compounds, this position is highly amenable to substitution.[1][5] A range of lipophilic substitutions, including amide and urea linkages, can be accommodated and lead to potent analogs.[7][8] For example, the introduction of a 3-chlorobenzoyl group (Compound 8) led to an exceptionally potent analog with a MIC of 0.008 µg/mL.[6]

  • The thiazole core is generally intolerant to modification. Studies exploring replacements for the central thiazole ring have generally resulted in a loss of antitubercular activity, indicating its essential role as a pharmacophore.[4][7]

  • A disconnect between enzyme and whole-cell activity. Interestingly, some of the most potent compounds against whole-cell M. tuberculosis, such as methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 1), do not inhibit the proposed target enzyme, mtFabH.[1][2][5] Conversely, analogs designed to target mtFabH, like the 2-(2-bromoacetamido) derivatives (e.g., Compound 7), show enzyme inhibition but lack whole-cell activity.[1][2][3] This suggests that some 2-aminothiazole derivatives may act via a different mechanism of action.[1][5]

Experimental Methodologies

General Synthesis of 2-Aminothiazole-4-Carboxylate Analogs

The synthesis of the 2-aminothiazole-4-carboxylate core is typically achieved through a Hantzsch thiazole synthesis.[1]

cluster_0 Step 1: Darzens Reaction cluster_1 Step 2: Hantzsch Thiazole Synthesis A Methyl dichloroacetate C α-chloro glycidic ester & β-chloro α-oxoester mixture A->C Base B Aldehyde B->C E Methyl 2-aminothiazole-4-carboxylate C->E Methanol D Thiourea D->E

Synthetic workflow for 2-aminothiazole-4-carboxylates.
  • Darzens Reaction: The synthesis commences with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde to yield a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.[1]

  • Hantzsch Thiazole Synthesis: This mixture is then reacted directly with thiourea in methanol to generate the desired methyl 2-aminothiazole-4-carboxylate derivatives.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with M. tuberculosis H37Rv culture A->B C Incubate plates at 37°C B->C D Assess bacterial growth (e.g., by visual inspection or spectrophotometry) C->D E Determine MIC: lowest concentration with no visible growth D->E

References

Safety Operating Guide

Proper Disposal of 2-Aminothiazole-4-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-Aminothiazole-4-carboxamide as Hazardous Waste

This document provides detailed procedural guidance for the safe disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar compounds, including 2-Amino Thiazole, Ethyl 2-aminothiazole-4-carboxylate, and 2-aminothiazole-4-carboxylic acid. These related compounds are consistently classified as hazardous. Therefore, a cautious approach is mandatory.

All waste chemicals should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1] Never dispose of this chemical in regular trash or down the drain.[1][2]

Hazard Profile of Structurally Similar Compounds

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance that is:

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[3][4]
Skin Irritation Causes skin irritation.[3][4]
Eye Irritation Causes serious eye irritation.[3][4]
Respiratory Irritation May cause respiratory irritation.[3]

This data is extrapolated from related compounds and should be treated as a minimum hazard profile.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear chemical safety glasses or goggles.[5]

  • Hand Protection: Wear appropriate, inspected chemical-resistant gloves.[1]

  • Body Protection: Use a lab coat or other protective clothing to prevent skin exposure.[5]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

2. Waste Collection and Storage:

  • Container Selection: Use a suitable, clearly labeled, and sealable container for waste collection. Plastic containers are often preferred to glass for hazardous waste when compatibility is not an issue.[1][6] The container must be in good condition, free of leaks or rust.[5]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[1] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.[1]

    • The quantity of waste.

    • The date of waste generation.[1]

    • Your name, department, and contact information.[1]

    • Appropriate hazard pictograms (e.g., irritant, harmful).[1]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][7] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

  • Closure: Keep the waste container tightly closed except when adding waste.[2][5]

3. Spill and Contamination Cleanup:

  • Small Spills:

    • Dampen the spilled solid material with a suitable solvent like 60-70% ethanol to minimize dust generation.[8]

    • Carefully sweep or transfer the dampened material into the designated hazardous waste container.[2][3]

    • Use absorbent paper dampened with the solvent to clean up any remaining residue.[8]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels, gloves) must be placed in a sealed, vapor-tight plastic bag and disposed of as hazardous waste along with the chemical.[8]

  • Decontamination: Wash the spill area with a solvent (e.g., 60-70% ethanol) followed by soap and water.[8]

4. Final Disposal Procedure:

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department for pickup of the properly labeled and sealed waste container.[1]

  • Licensed Disposal: The EHS program will coordinate with a licensed hazardous waste disposal company.[1] Professional disposal methods may include dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container labels should be defaced before disposal as regular trash.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage segregate Segregate from Incompatibles storage->segregate spill Spill or Contamination? segregate->spill cleanup Follow Spill Cleanup Protocol (Dampen, Sweep, Collect) spill->cleanup Yes full Container Full or Ready for Disposal? spill->full No collect_cleanup_waste Collect Cleanup Materials as Hazardous Waste cleanup->collect_cleanup_waste collect_cleanup_waste->full full->storage No ehs_pickup Contact EHS for Hazardous Waste Pickup full->ehs_pickup Yes end Disposal by Licensed Professional Facility ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Aminothiazole-4-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Aminothiazole-4-carboxamide, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data for closely related compounds: Ethyl 2-aminothiazole-4-carboxylate, 2-aminothiazole-4-carboxylic acid, and 2-Aminothiazole. It is crucial to treat this compound with at least the same level of caution as these related substances.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. This includes protection for the eyes, skin, and respiratory system.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.EN166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant, impervious gloves (inspect before use). A complete suit protecting against chemicals or a lab coat.Follow manufacturer's specifications for glove material compatibility.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher concentrations or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., ABEKP2) is recommended.NIOSH (US) or CEN (EU) approved.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. The storage area should be clearly marked.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Minimize the generation of dust during handling.

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks or meals.

  • Contamination: Remove and wash contaminated clothing before reuse.

Spill Management
  • Evacuation: In case of a significant spill, evacuate the area.

  • Containment: For small spills, dampen the solid material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust from becoming airborne.[1]

  • Cleanup: Carefully sweep or vacuum the material into a suitable, closed container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Disposal Plan
  • Waste Characterization: All waste containing this compound should be considered hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Prepare for Use Use_Hood Handle in Fume Hood Don_PPE->Use_Hood Weigh_Transfer Weigh and Transfer Use_Hood->Weigh_Transfer Evacuate_Area Evacuate Area Weigh_Transfer->Evacuate_Area If Spill Occurs Collect_Waste Collect Hazardous Waste Weigh_Transfer->Collect_Waste Generate Waste Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Clean_Up Clean and Decontaminate Contain_Spill->Clean_Up Clean_Up->Collect_Waste Label_Container Label Waste Container Collect_Waste->Label_Container Dispose_Professional Dispose via Licensed Service Label_Container->Dispose_Professional

Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.